Product packaging for Phenoxybenzamine-d5hydrochloride(Cat. No.:)

Phenoxybenzamine-d5hydrochloride

カタログ番号: B589000
分子量: 345.3 g/mol
InChIキー: VBCPVIWPDJVHAN-PEEBBJRGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Phenoxybenzamine-d5 is intended for use as an internal standard for the quantification of phenoxybenzamine by GC- or LC-MS. Phenoxybenzamine is an antagonist of α-adrenergic receptors (α-ARs). It inhibits norepinephrine-induced inositol phosphate formation in HEK293 cells expressing α1-ARs (EC50s = 125.9-316.2 nM), as well as radioligand binding to α2A-, α2B-, and α2C-ARs in CHO cell membranes (Kis = 60, 10, and 60 nM, respectively). Phenoxybenzamine (0.5-5 µM) decreases norepinephrine-, histamine-, and calcium-induced contractions in isolated rabbit aortic strips. It also inhibits proliferation of nine cancer cell lines, including lymphoma, breast, and lung cancer cells, with IC50 values ranging from 29.5 to 99.8 µM. Phenoxybenzamine (3-1,000 µg/kg) reduces increases in diastolic blood pressure induced by the α-AR agonists cirazoline, St-587, Sgd 101/75, and B-HT 920 in pithed rats. It also decreases the time to find the platform in the Morris water maze, indicating restored spatial memory, in a rat model of fluid percussion-induced traumatic brain injury (TBI). Formulations containing phenoxybenzamine have been used in the treatment of hypertension and hyperhidrosis associated with pheochromocytomas, an adrenal medullary neuroendocrine tumor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23Cl2NO B589000 Phenoxybenzamine-d5hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPVIWPDJVHAN-PEEBBJRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Phenoxybenzamine-d5 Hydrochloride. The inclusion of a deuterium-labeled internal standard is pivotal for quantitative studies in drug development and clinical research, ensuring accuracy and precision in analytical methodologies. This document outlines its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

Phenoxybenzamine-d5 Hydrochloride is the deuterated analog of Phenoxybenzamine Hydrochloride, a non-selective, irreversible alpha-adrenoceptor antagonist. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantification of the parent drug by mass spectrometry-based assays.[1][2]

Table 1: Physicochemical Properties of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride

PropertyPhenoxybenzamine-d5 HydrochloridePhenoxybenzamine Hydrochloride
Chemical Name N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 HydrochlorideN-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride
CAS Number 1329838-45-063-92-3
Molecular Formula C₁₈H₁₈D₅Cl₂NOC₁₈H₂₂ClNO·HCl
Molecular Weight 345.32 g/mol 340.29 g/mol [3]
Melting Point Not explicitly reported; expected to be similar to the non-deuterated form.137.5°C to 140°C[4]
pKa Not explicitly reported; expected to be similar to the non-deuterated form.7.89 (Strongest Basic)[5]
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.3 mg/mLFreely soluble in ethanol (96%) and insoluble in diethyl ether.[3]
Appearance SolidWhite to almost white crystalline powder[3]

Mechanism of Action: Alpha-Adrenergic Blockade

Phenoxybenzamine acts as a non-selective and irreversible antagonist at α₁ and α₂-adrenergic receptors.[3] This blockade is achieved through the formation of a reactive aziridinium ion intermediate, which covalently binds to the receptors, leading to a long-lasting "chemical sympathectomy".[3]

The primary therapeutic effects of phenoxybenzamine, such as vasodilation and a decrease in blood pressure, are mediated through the blockade of α₁-adrenoceptors on vascular smooth muscle.

Signaling Pathway of α₁-Adrenoceptor Blockade

The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[6] Antagonism by phenoxybenzamine inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PBZ Phenoxybenzamine-d5 Hydrochloride Receptor α₁-Adrenoceptor PBZ->Receptor Irreversible Blockade Gq Gq Protein Receptor->Gq Inhibition of Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

Caption: Signaling pathway of α₁-adrenoceptor blockade by Phenoxybenzamine-d5 Hydrochloride.

Experimental Protocols

Phenoxybenzamine-d5 Hydrochloride is primarily utilized as an internal standard in analytical methods for the quantification of phenoxybenzamine in biological matrices. Below are generalized protocols for common analytical techniques.

Synthesis of Phenoxybenzamine Hydrochloride

A common synthetic route for phenoxybenzamine hydrochloride involves several key steps, which can be adapted for the synthesis of the deuterated analog by using a deuterated starting material, such as benzyl-d5-amine. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 1-Phenoxy-2-propanol Intermediate1 1-Phenoxy-2-chloropropane Start->Intermediate1 Chlorination (e.g., SOCl₂) Intermediate2 N-(Phenoxyisopropyl)ethanolamine Intermediate1->Intermediate2 Amination with Ethanolamine Intermediate3 N-(Phenoxyisopropyl)-N-benzyl-d5-ethanolamine Intermediate2->Intermediate3 Condensation with Benzyl-d5-chloride FinalProduct Phenoxybenzamine-d5 Hydrochloride Intermediate3->FinalProduct Chlorination and Salt Formation (e.g., SOCl₂/HCl)

Caption: Generalized synthetic workflow for Phenoxybenzamine-d5 Hydrochloride.

A representative synthetic procedure is as follows:

  • Synthesis of N-(phenoxyisopropyl)-N-benzyl ethanolamine: N-(phenoxy isopropyl)-ethanolamine is reacted with benzyl chloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The mixture is refluxed for an extended period (e.g., 20 hours). After reaction completion, the solvent is removed, and the crude product is extracted.[6]

  • Synthesis of Phenoxybenzamine Hydrochloride: The N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in a solvent such as dichloromethane. A chlorinating agent, like thionyl chloride, is added slowly at a reduced temperature (0-5°C). The reaction is stirred for a couple of hours at room temperature, followed by concentration under reduced pressure. The final product is then precipitated from a solvent like acetone, filtered, and dried to yield pure Phenoxybenzamine hydrochloride.[6]

For the synthesis of the d5 analog, deuterated benzyl chloride would be used in the first step.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of phenoxybenzamine and its impurities. A general protocol is provided below.

Table 2: HPLC Method Parameters for Phenoxybenzamine Analysis

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm)[4][7]
Mobile Phase A mixture of acetonitrile and a buffer solution (e.g., 55:45 v/v). The buffer can be prepared by dissolving monobasic sodium phosphate in water.[7] An alternative mobile phase is methanol-water (80:20 v/v).[4]
Flow Rate 1.0 mL/min[4][7]
Detection UV detector at 268 nm or 272 nm[4][7]
Injection Volume 10-20 µL
Column Temperature Ambient
Standard Preparation A known concentration of Phenoxybenzamine Hydrochloride Reference Standard (and Phenoxybenzamine-d5 HCl as internal standard) is prepared in the mobile phase or a suitable solvent like acetonitrile.[7]
Sample Preparation The sample containing phenoxybenzamine is dissolved in the mobile phase or acetonitrile to a suitable concentration.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the definitive identification and quantification of phenoxybenzamine, with the d5-labeled compound serving as an excellent internal standard.

Table 3: GC-MS Method Parameters for Phenoxybenzamine Analysis

ParameterDescription
GC Column A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
Injector Split/splitless injector, typically operated in splitless mode for trace analysis.
Injector Temperature e.g., 280°C.
MS Interface Temperature e.g., 280°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or ion trap.
Scan Mode Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of phenoxybenzamine and its d5 analog.
Sample Preparation Samples are typically extracted with an organic solvent and may require derivatization, although direct analysis is often possible. The extract is then concentrated and reconstituted in a suitable solvent for injection.

Conclusion

Phenoxybenzamine-d5 Hydrochloride is an indispensable tool for researchers and professionals in the field of drug development and clinical analysis. Its stable isotope labeling allows for robust and accurate quantification of phenoxybenzamine in various biological matrices. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies, as detailed in this guide, is crucial for its effective application in research and development.

References

An In-Depth Technical Guide to the Mechanism of Action of Phenoxybenzamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxybenzamine is a long-acting, non-selective, irreversible antagonist of alpha-adrenergic receptors. It is clinically used in the management of pheochromocytoma and other conditions involving excessive alpha-adrenergic stimulation. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenoxybenzamine, with a particular focus on its interaction with alpha-1 and alpha-2 adrenergic receptors. While specific pharmacological data for its deuterated analog, Phenoxybenzamine-d5 Hydrochloride, are not publicly available, this guide will address the theoretical implications of deuteration on its pharmacokinetic and pharmacodynamic profile. This document details the binding kinetics, downstream signaling pathways, and relevant experimental methodologies for studying this class of compounds.

Introduction to Phenoxybenzamine

Phenoxybenzamine hydrochloride is a haloalkylamine that functions as a potent antagonist at both α1 and α2-adrenergic receptors.[1][2] Its primary clinical indication is in the preoperative management of pheochromocytoma to control hypertensive episodes.[2][3] The defining characteristic of phenoxybenzamine's mechanism of action is its ability to form a stable, covalent bond with the receptor, leading to an irreversible and non-competitive antagonism.[4] This prolonged blockade of adrenergic signaling is crucial for its therapeutic effects.

Note on Phenoxybenzamine-d5 Hydrochloride

Phenoxybenzamine-d5 hydrochloride is a deuterated analog of phenoxybenzamine. To date, published literature primarily describes its use as an internal standard for the quantification of phenoxybenzamine in biological samples via mass spectrometry.[5] There is a lack of publicly available data on the specific mechanism of action, binding affinities, and comparative pharmacological studies of Phenoxybenzamine-d5 Hydrochloride versus its non-deuterated counterpart.

Theoretically, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—can alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and altered drug exposure.[6] However, without specific preclinical studies, the impact of deuteration on the pharmacodynamics of phenoxybenzamine at the receptor level remains speculative.

Molecular Mechanism of Action

Phenoxybenzamine's action is a multi-step process involving an initial reversible binding followed by an irreversible covalent modification of the alpha-adrenergic receptors.

Irreversible Covalent Bonding

Phenoxybenzamine is a prodrug that undergoes a chemical transformation to a highly reactive ethylenimonium intermediate. This intermediate then forms a stable covalent bond with a specific cysteine residue located in the third transmembrane domain of the alpha-adrenergic receptor.[4] This alkylation of the receptor permanently inactivates it. The restoration of adrenergic function requires the synthesis of new receptors, which contributes to the long duration of action of phenoxybenzamine.[1]

Non-selective Alpha-Adrenergic Blockade

Phenoxybenzamine non-selectively antagonizes both α1 and α2-adrenergic receptor subtypes.[1] This lack of selectivity results in a broad range of physiological effects. Blockade of postsynaptic α1 receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[3] Concurrently, blockade of presynaptic α2 autoreceptors can result in an increased release of norepinephrine from nerve terminals, which may lead to reflex tachycardia.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of phenoxybenzamine with adrenergic receptors. It is important to note that these values are for the non-deuterated form of phenoxybenzamine.

ParameterReceptor SubtypeValue (nM)Cell Line/TissueReference
Ki α2A-Adrenergic Receptor60CHO Cells[5]
α2B-Adrenergic Receptor10CHO Cells[5]
α2C-Adrenergic Receptor60CHO Cells[5]
EC50 α1-Adrenergic Receptors (inhibition of norepinephrine-induced inositol phosphate formation)125.9 - 316.2HEK293 Cells[5]
IC50 Non-specific alpha antagonist activity550Not Specified[7]

Note: One study indicated that phenoxybenzamine is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors.

Signaling Pathways

The antagonism of α1 and α2-adrenergic receptors by phenoxybenzamine disrupts their respective downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Blockade

Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. By irreversibly blocking α1 receptors, phenoxybenzamine inhibits this pathway, resulting in vasodilation.

alpha1_signaling_blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_protein Gq Alpha1_Receptor->Gq_protein Activates Phenoxybenzamine Phenoxybenzamine (irreversible) Phenoxybenzamine->Alpha1_Receptor Blocks (Covalent) PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction

Caption: Blockade of Alpha-1 Adrenergic Receptor Signaling by Phenoxybenzamine.
Alpha-2 Adrenergic Receptor Signaling Blockade

Alpha-2 adrenergic receptors are Gi-protein coupled receptors, primarily located on presynaptic nerve terminals. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop. Phenoxybenzamine's blockade of these receptors prevents this inhibitory feedback, leading to an increased release of norepinephrine.

alpha2_signaling_blockade cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Norepinephrine_release Norepinephrine Release Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine_release->Alpha2_Receptor Binds (Negative Feedback) Gi_protein Gi Alpha2_Receptor->Gi_protein Activates Phenoxybenzamine Phenoxybenzamine (irreversible) Phenoxybenzamine->Alpha2_Receptor Blocks (Covalent) Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase cAMP->Norepinephrine_release Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with α-receptors Assay_Setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Phenoxybenzamine, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

References

An In-depth Technical Guide on the Physicochemical Characteristics of Deuterated Phenoxybenzamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated phenoxybenzamine. Given the limited publicly available data on the deuterated form, this document synthesizes information on the parent compound, phenoxybenzamine, and extrapolates the anticipated effects of deuteration. It includes detailed experimental protocols for characterization and visualizes key pathways and workflows to support research and development efforts.

Introduction

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of pheochromocytoma.[1][2][3] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic profile of a molecule. This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, potentially leading to a longer drug half-life and improved therapeutic efficacy.[4][5][6][7]

While specific data on deuterated phenoxybenzamine is scarce, we can infer its properties based on the well-characterized parent compound and the established principles of deuteration.[8][9]

Physicochemical Properties

The following table summarizes the known physicochemical properties of phenoxybenzamine. It is anticipated that deuteration would result in subtle changes to these values. For instance, deuteration can sometimes lead to slight increases in melting point and alterations in solubility and lipophilicity.[7][8]

Table 1: Physicochemical Properties of Phenoxybenzamine

PropertyValueSource(s)
Molecular Weight303.8 g/mol (non-deuterated)[10]
Melting Point38-40 °C (free base)[10], 137.5-140 °C (HCl salt)[11][12][10][11][12]
pKa (Strongest Basic)7.89 - 7.97[13][14]
logP4.26 - 4.99[10][13][15]
Water Solubility0.0103 - 15.2 mg/L at 25°C[11][13]
Solubility in Organic SolventsSoluble in ethanol (~25 mg/ml), DMSO (~25 mg/ml), and DMF (~30 mg/ml)[16]. Also soluble in propylene glycol and alcohol[17].[16][17]

The Impact of Deuteration: The Kinetic Isotope Effect

The primary rationale for developing deuterated phenoxybenzamine is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[5][6] When a C-H bond cleavage is the rate-determining step in a drug's metabolism (often mediated by cytochrome P450 enzymes), substituting that hydrogen with deuterium can significantly slow down the metabolic rate.[4][5]

This can lead to:

  • Increased drug exposure: A longer half-life means the drug remains in the body for a longer period.

  • Reduced dosing frequency: This can improve patient compliance.

  • Potentially altered metabolite profile: Slowing down one metabolic pathway may lead to others becoming more prominent.

The following diagram illustrates the logical relationship of the kinetic isotope effect.

KIE_Logic cluster_0 Core Principle cluster_1 Application in Drug Metabolism cluster_2 Pharmacokinetic Outcome A Deuterium (D) is heavier than Protium (H) B C-D bond has lower zero-point energy than C-H bond A->B C C-D bond is stronger and requires more energy to break B->C F Slower rate of C-D bond cleavage C->F Leads to D Drug metabolism often involves C-H bond cleavage (rate-determining step) E Substituting H with D at the metabolic site D->E E->F G Decreased rate of metabolism F->G H Increased drug half-life G->H I Improved metabolic profile G->I J Potential for lower dosing H->J I->J

Kinetic Isotope Effect (KIE) Logic Diagram.

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine acts as a non-competitive antagonist at α-adrenergic receptors (α-ARs).[1][14][16] It forms a covalent bond with these receptors, leading to an irreversible blockade.[14][18] This action is particularly relevant at α1-receptors, which are Gq protein-coupled receptors.[14][19] The blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby preventing vasoconstriction and leading to a reduction in blood pressure.[13][18][20]

The signaling cascade initiated by α1-adrenergic receptor activation, and consequently blocked by phenoxybenzamine, is depicted below.

Phenoxybenzamine_Signaling_Pathway PBZ Phenoxybenzamine Alpha1_AR α1-Adrenergic Receptor PBZ->Alpha1_AR Irreversibly Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to

Phenoxybenzamine's Mechanism of Action on the α1-Adrenergic Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of deuterated phenoxybenzamine.

The following diagram outlines a typical workflow for the physicochemical characterization of a new chemical entity like deuterated phenoxybenzamine.

Physicochemical_Workflow Start Synthesis & Purification of Deuterated Phenoxybenzamine Structural_Verification Structural Verification (NMR, MS, IR) Start->Structural_Verification Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Verification->Purity_Assessment pKa pKa Determination (Potentiometric Titration) Purity_Assessment->pKa logP logP Determination (Shake-Flask Method) Purity_Assessment->logP Solubility Solubility Measurement (Equilibrium Solubility) Purity_Assessment->Solubility Stability Stability Assessment (Forced Degradation) Purity_Assessment->Stability Data_Analysis Data Analysis & Reporting pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Stability->Data_Analysis

Experimental Workflow for Physicochemical Characterization.

This method involves titrating a solution of the compound with a strong acid or base and measuring the pH at incremental additions of the titrant.[21][22][23]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.[21]

    • Prepare a solution of the deuterated phenoxybenzamine (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if needed due to low aqueous solubility).[21]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

  • Titration:

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.[21]

    • If the sample is a base, titrate with the standardized HCl solution. If it's an acid, titrate with NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.[21]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[24] This corresponds to the inflection point of the sigmoid curve.[25]

This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.

    • Saturate n-octanol with the buffered aqueous phase.

    • Prepare a stock solution of deuterated phenoxybenzamine in the n-octanol phase.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at a given temperature.[26][27][28]

  • Preparation:

    • Add an excess amount of the solid deuterated phenoxybenzamine to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[28] This ensures that a saturated solution is formed.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[28]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[28]

  • Quantification:

    • Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC-UV).

    • The measured concentration represents the equilibrium solubility.

Conclusion

While direct experimental data for deuterated phenoxybenzamine is not widely available, this guide provides a robust framework for its characterization. By combining the known properties of the parent compound with the principles of deuteration and standard experimental protocols, researchers can effectively investigate the physicochemical and pharmacological profile of this promising therapeutic candidate. The provided diagrams and methodologies serve as a valuable resource for guiding further research and development in this area.

References

Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Phenoxybenzamine-d5 Hydrochloride. Given that this compound is a deuterated analog, primarily synthesized for use as an internal standard in quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide presents available information for its non-deuterated counterpart, Phenoxybenzamine Hydrochloride, as a reference, alongside the expected spectral characteristics for the deuterated species. The experimental protocols detailed herein are based on established analytical practices for compounds of this nature.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for Phenoxybenzamine-d5 Hydrochloride is provided below.

PropertyValueSource
Chemical Name N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride[1]
CAS Number 1329838-45-0[1][2][3]
Molecular Formula C₁₈H₁₇D₅ClNO · HCl[1]
Molecular Weight 345.32 g/mol [2]
Deuterated Forms ≥98% (d₁-d₅)[1]
Physical Form Solid[1]
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL[1]

Mass Spectrometry Data

Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five deuterium atoms on the phenoxy ring.

Parameter Phenoxybenzamine Hydrochloride Phenoxybenzamine-d5 Hydrochloride
Molecular Formula C₁₈H₂₂ClNO · HClC₁₈H₁₇D₅ClNO · HCl
Molecular Weight 340.29 g/mol [5]345.32 g/mol [2]
Expected [M+H]⁺ ~304.15 m/z~309.18 m/z
Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Phenoxybenzamine using Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Sample Preparation:

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration of Phenoxybenzamine-d5 Hydrochloride into the appropriate matrix (e.g., plasma, urine).

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.

  • Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard would be determined by direct infusion or by analyzing a concentrated standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR spectra for Phenoxybenzamine-d5 Hydrochloride are not publicly available. However, the ¹H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can be used as a reference.[6]

Expected ¹H NMR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated form, with the significant exception of the absence of signals corresponding to the protons on the phenoxy ring.

Assignment (Non-deuterated) Approximate Chemical Shift (δ, ppm) Expected in d5-variant?
Aromatic protons (phenoxy)6.8 - 7.4No
Aromatic protons (benzyl)7.2 - 7.5Yes
-CH₂- (benzyl)3.5 - 4.0Yes
-CH-4.5 - 5.0Yes
-O-CH₂-3.9 - 4.3Yes
-N-CH₂-CH₂-Cl2.8 - 3.8Yes
-CH₃1.2 - 1.5Yes
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid Phenoxybenzamine-d5 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate phasing and baseline correction to the processed spectrum.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Data

Expected IR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).

Functional Group Approximate Wavenumber (cm⁻¹) (Non-deuterated) Expected in d5-variant?
N-H⁺ stretch (amine salt)2400 - 2700Yes
C-H stretch (aromatic)3000 - 3100Yes (benzyl), C-D stretch for phenoxy-d5
C-H stretch (aliphatic)2850 - 3000Yes
C=C stretch (aromatic)1450 - 1600Yes
C-O stretch (ether)1200 - 1250Yes
C-N stretch1000 - 1250Yes
C-Cl stretch600 - 800Yes
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Signaling Pathways and Analytical Workflow

The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a general workflow for its spectroscopic analysis.

Phenoxybenzamine Phenoxybenzamine Alpha_Adrenergic_Receptors α-Adrenergic Receptors (α1 and α2) Phenoxybenzamine->Alpha_Adrenergic_Receptors Irreversibly blocks Blood_Pressure Blood Pressure Phenoxybenzamine->Blood_Pressure Leads to Vasoconstriction Vasoconstriction Alpha_Adrenergic_Receptors->Vasoconstriction Mediates Vasoconstriction->Blood_Pressure Increases Decrease Decrease Blood_Pressure->Decrease Result

Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.

Sample Sample containing Phenoxybenzamine-d5 HCl Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Sample_Prep NMR NMR Spectroscopy Sample_Prep->NMR MS Mass Spectrometry (LC-MS/MS or GC-MS) Sample_Prep->MS IR FT-IR Spectroscopy Sample_Prep->IR Data_Acquisition Data Acquisition NMR->Data_Acquisition MS->Data_Acquisition IR->Data_Acquisition Data_Analysis Data Analysis and Structure Elucidation Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Phenoxybenzamine-d5 Hydrochloride (CAS: 1329838-45-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenoxybenzamine-d5 Hydrochloride, a deuterated analog of the α-adrenergic antagonist, phenoxybenzamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Compound Information

Phenoxybenzamine-d5 Hydrochloride is a stable, isotopically labeled form of phenoxybenzamine hydrochloride. The five deuterium atoms are typically located on the phenoxy ring, providing a distinct mass shift for use in mass spectrometry-based applications.[1] Its primary application is as an internal standard for the accurate quantification of phenoxybenzamine in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Phenoxybenzamine-d5 Hydrochloride.

PropertyValueReference(s)
CAS Number 1329838-45-0[1]
Molecular Formula C₁₈H₁₇D₅ClNO · HCl[1]
Molecular Weight 345.3 g/mol [1]
Formal Name N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride[1]
Appearance Solid[1]
Purity ≥98% (Phenoxybenzamine)[3]
Deuterium Incorporation ≥98% deuterated forms (d₁-d₅); ≤2% d₀[3]
Solubility

The solubility of Phenoxybenzamine-d5 Hydrochloride in various organic solvents is detailed below.

SolventSolubilityReference(s)
Dimethylformamide (DMF) ~30 mg/mL[1]
Dimethyl sulfoxide (DMSO) ~25 mg/mL[1]
Ethanol ~25 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) ~0.3 mg/mL[1]

Mechanism of Action of the Parent Compound: Phenoxybenzamine

Phenoxybenzamine is a non-selective and irreversible antagonist of α-adrenergic receptors (α-ARs).[4] It covalently binds to both α₁- and α₂-adrenergic receptors, leading to a long-lasting "chemical sympathectomy".[5] This irreversible blockade is the basis for its clinical use in managing conditions characterized by excessive catecholamine levels, such as pheochromocytoma.

Signaling Pathway

The antagonism of α₁-adrenergic receptors by phenoxybenzamine disrupts the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine. The α₁-adrenergic receptors are Gq protein-coupled receptors. Their activation normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net effect is an increase in intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By irreversibly blocking the α₁-receptor, phenoxybenzamine prevents this cascade, resulting in vasodilation and a decrease in blood pressure.[6]

phenoxybenzamine_pathway cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes catecholamines Norepinephrine / Epinephrine catecholamines->receptor Activates phenoxy Phenoxybenzamine (Irreversible Antagonist) phenoxy->receptor Blocks (Irreversibly) ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release contraction Smooth Muscle Contraction ca_release->contraction Leads to pkc->contraction Contributes to

Figure 1: Simplified signaling pathway of α1-adrenergic receptor and its inhibition by phenoxybenzamine.

Experimental Protocols

Phenoxybenzamine-d5 Hydrochloride is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative, synthesized protocol for the analysis of phenoxybenzamine in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Phenoxybenzamine-d5 Hydrochloride (e.g., 100 ng/mL in methanol) to serve as the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of phenoxybenzamine and its deuterated internal standard.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Phenomenex Gemini-NX 5µm C18 110A, 250 x 4.6 mm or equivalent)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a suitable percentage of B, ramp to a higher percentage to elute the analyte, then return to initial conditions for equilibration. A typical starting point could be 30% B, ramping to 95% B.
Flow Rate 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UHPLC
Column Temperature 25 - 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Phenoxybenzamine: Precursor ion (m/z) 304.1 → Product ion (m/z) 120.1Phenoxybenzamine-d5: Precursor ion (m/z) 309.1 → Product ion (m/z) 120.1
Detection Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor m/z for phenoxybenzamine is based on its [M+H]⁺ ion.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of phenoxybenzamine in a biological matrix using Phenoxybenzamine-d5 Hydrochloride as an internal standard.

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with Phenoxybenzamine-d5 HCl (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis: Peak Area Ratio (Analyte/IS) lc_ms->data_analysis quantification Quantification vs. Calibration Curve data_analysis->quantification end End: Concentration of Phenoxybenzamine quantification->end

Figure 2: Typical experimental workflow for bioanalysis using an internal standard.
Relationship between Phenoxybenzamine and its Deuterated Form

The following diagram illustrates the structural relationship between phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5, and their role in quantitative analysis.

compound_relationship cluster_compounds Compounds cluster_analysis LC-MS/MS Analysis pbo Phenoxybenzamine (Analyte) MW: ~303.8 g/mol lc Co-elution in Liquid Chromatography pbo->lc pbo_d5 Phenoxybenzamine-d5 (Internal Standard) MW: ~345.3 g/mol (as HCl salt) pbo_d5->lc ms Mass Spectrometry (Differentiation by Mass) lc->ms quant Accurate Quantification (Ratio of Peak Areas) ms->quant Provides Data for

Figure 3: Relationship between phenoxybenzamine and its deuterated internal standard in LC-MS/MS.

Conclusion

Phenoxybenzamine-d5 Hydrochloride is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of phenoxybenzamine in biological samples. Its use as an internal standard in LC-MS/MS methodologies helps to mitigate matrix effects and variations in sample processing, leading to reliable and reproducible results. This guide provides the core technical information and representative protocols to facilitate its effective use in a laboratory setting. For further information, it is recommended to consult the certificates of analysis and safety data sheets provided by the respective suppliers.

References

The Indispensable Role of Deuterium in Internal Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis. The underlying assumption is that the labeled and unlabeled (native) analyte will behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Because the internal standard is chemically and physically almost identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]

The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement leads to more accurate and precise results.[2]

Advantages of Deuterium Labeling

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[3] Its use in internal standards offers several key advantages:

  • Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

  • High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment, typically ≥98%.[2] This high isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.

  • Minimal Perturbation to Molecular Structure : The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.[3]

  • Sufficient Mass Shift : Typically, a deuterated compound should contain between two to ten deuterium atoms.[2] This provides a sufficient mass shift to ensure that the mass-to-charge ratio (m/z) of the deuterated internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[2]

Data Presentation: Quantitative Comparison

The true advantage of employing a deuterated internal standard becomes evident when examining the quantitative improvements in assay performance. The following tables summarize the enhancements in accuracy and precision observed when a deuterated internal standard is incorporated into an LC-MS/MS bioanalytical method compared to using a structural analog or no internal standard.

Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard

ParameterWithout Deuterated StandardWith Deuterated Standard
Accuracy (% Bias) Can exceed ±50%[2]Typically within ±15%[2]
Precision (% RSD) Often > 20%[2]Generally < 15%[2]
Matrix Effect Significant and variable[2]Compensated, leading to normalization[2]
Extraction Recovery Variable and difficult to trackVariations are accounted for[2]

Table 2: Case Study - Quantification of Kahalalide F in Plasma

Data from a study comparing an analogous internal standard to a deuterated internal standard for the LC-MS/MS assay of the depsipeptide kahalalide F in plasma.[4]

Internal Standard TypeMean Bias (%)Standard Deviation
Analogous Internal Standard 96.88.6
Deuterated Internal Standard 100.37.6

The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower standard deviation).[4][5]

Table 3: Case Study - Quantification of Sirolimus in Whole Blood

A study on the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision compared to a structural analog, desmethoxyrapamycin (DMR).[6]

Internal Standard TypeInterpatient Assay Imprecision (CV %)
Structural Analog (DMR) 7.6 - 9.7
Deuterated (SIR-d3) 2.7 - 5.7

Experimental Protocols

To illustrate the practical application of deuterated standards, a detailed methodology for a common bioanalytical workflow is provided below.

Protocol: Quantification of a Small Molecule in Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To accurately and precisely quantify the concentration of a small molecule drug in human plasma samples.

2. Materials:

  • Human plasma samples

  • Analyte reference standard

  • Deuterated internal standard (IS) of the analyte

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

3. Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Prepare a 1 mg/mL stock solution of the deuterated IS in methanol.

    • From the stock solutions, prepare a series of working standard solutions of the analyte and a working solution of the IS at an appropriate concentration in 50:50 methanol:water.

  • Preparation of Calibration Curve Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the analyte working standard solutions to create a calibration curve with 7-8 non-zero concentration levels.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the deuterated IS working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Key Concepts

To better understand the processes and principles discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Bioanalytical workflow using a deuterated internal standard.

G Analyte Analyte Signal Matrix Matrix Effect (Ion Suppression) Analyte->Matrix Ratio Analyte / IS Ratio (Stable) Analyte->Ratio IS Deuterated IS Signal IS->Matrix IS->Ratio Matrix->Analyte Suppresses Signal Matrix->IS Suppresses Signal Equally Result Accurate Quantification Ratio->Result

Compensation for matrix effects by a deuterated internal standard.

Considerations and Potential Pitfalls

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

  • Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[7] If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard. Therefore, chromatographic conditions must be optimized to ensure co-elution.

  • Deuterium-Hydrogen Exchange : In some cases, deuterium atoms may exchange with hydrogen atoms from the solvent, especially if they are in labile positions (e.g., on heteroatoms like oxygen or nitrogen).[7] This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to ensure that the deuterium labels are on stable, non-exchangeable positions.[8]

  • Purity : Both chemical (>99%) and isotopic (≥98%) purity of the deuterated internal standard are critical for reliable results.[2] Impurities can interfere with the analysis and lead to inaccurate quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, particularly in the fields of drug development and clinical research. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting for variability, leading to significantly improved accuracy and precision. While potential pitfalls exist, careful selection of the labeling position, thorough method development, and validation can mitigate these challenges. For researchers and scientists striving for the highest quality data, the use of deuterium-labeled internal standards is not just a best practice, but a critical component for ensuring the reliability and defensibility of their results.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Phenoxybenzamine in human plasma. The method utilizes Phenoxybenzamine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Phenoxybenzamine is a non-selective, long-acting alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate and reliable measurement of Phenoxybenzamine concentrations in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

This application note provides a comprehensive protocol for the quantification of Phenoxybenzamine in human plasma using Phenoxybenzamine-d5 as an internal standard. The method is designed for use by researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Phenoxybenzamine hydrochloride (Reference Standard)

  • Phenoxybenzamine-d5 hydrochloride (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • All other chemicals and solvents were of the highest purity available.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Phenoxybenzamine and Phenoxybenzamine-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Phenoxybenzamine-d5 internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
2.5
3.5
3.6
5.0

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized MRM transitions and collision energies are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Phenoxybenzamine 304.1120.125Quantifier
304.191.135Qualifier
Phenoxybenzamine-d5 309.1120.125Quantifier
309.196.135Qualifier

Note: The precursor ion for Phenoxybenzamine is [M+H]+ with a calculated m/z of 304.1463[1]. The provided product ions are based on common fragmentation patterns and may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Phenoxybenzamine0.1 - 100Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (LQC) 0.3< 1585 - 115< 1585 - 115
Medium (MQC) 10< 1585 - 115< 1585 - 115
High (HQC) 80< 1585 - 115< 1585 - 115

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Phenoxybenzamine-d5 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS quantification of Phenoxybenzamine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Phenoxybenzamine in human plasma. The use of a deuterated internal standard, coupled with a simple and rapid sample preparation procedure, ensures high-quality data suitable for a variety of research and clinical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenoxybenzamine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with phenoxybenzamine-d5 as a deuterated internal standard. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate quantification in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This protocol outlines procedures for sample preparation, including solid-phase extraction (SPE) and derivatization, followed by GC-MS analysis. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.

Introduction

Phenoxybenzamine is a haloalkylamine that covalently binds to and blocks both α1 and α2-adrenergic receptors.[1][2] This non-selective and irreversible antagonism leads to vasodilation and a subsequent decrease in blood pressure, making it an effective treatment for the hypertensive crises often seen in patients with pheochromocytoma.[3] Given its potent and long-lasting effects, monitoring the plasma concentrations of phenoxybenzamine is essential for optimizing therapeutic dosage and minimizing adverse effects.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in complex biological matrices. Its high chromatographic resolution and sensitive, specific detection make it well-suited for this application. The incorporation of a stable isotope-labeled internal standard, such as phenoxybenzamine-d5, is critical for achieving reliable quantitative results. The deuterated standard co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for any potential variations in the analytical process.

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of phenoxybenzamine from human plasma.

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine non-selectively and irreversibly blocks both alpha-1 and alpha-2 adrenergic receptors.

  • Alpha-1 Adrenergic Receptor Blockade: These receptors are typically coupled to Gq proteins.[1][4] Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. By blocking these receptors, phenoxybenzamine prevents this signaling cascade, leading to vasodilation and a decrease in blood pressure.[1]

  • Alpha-2 Adrenergic Receptor Blockade: Alpha-2 adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] Presynaptic α2 receptors on sympathetic neurons inhibit the further release of norepinephrine in a negative feedback loop.[7] By blocking these presynaptic autoreceptors, phenoxybenzamine can interfere with this feedback mechanism, which can sometimes lead to an increase in norepinephrine release.

G_protein_signaling Phenoxybenzamine Signaling Pathway Blockade cluster_alpha1 Alpha-1 Adrenergic Receptor Pathway cluster_alpha2 Alpha-2 Adrenergic Receptor Pathway PBA1 Phenoxybenzamine AR1 Alpha-1 Receptor PBA1->AR1 Irreversible Blockade NE1 Norepinephrine NE1->AR1 Gq Gq protein AR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Vasoconstriction Ca->Response1 PKC->Response1 PBA2 Phenoxybenzamine AR2 Alpha-2 Receptor (Presynaptic) PBA2->AR2 Irreversible Blockade NE2 Norepinephrine NE2->AR2 Gi Gi protein AR2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 ↓ Norepinephrine Release cAMP->Response2

Phenoxybenzamine's blockade of adrenergic signaling.

Experimental Protocols

Reagents and Materials
  • Phenoxybenzamine hydrochloride (Reference Standard)

  • Phenoxybenzamine-d5 hydrochloride (Internal Standard)[8]

  • Human Plasma (K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with an autosampler

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of phenoxybenzamine and phenoxybenzamine-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of phenoxybenzamine by serial dilution of the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of phenoxybenzamine-d5 in methanol.

Sample Preparation
  • Plasma Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of the 100 ng/mL internal standard working solution (phenoxybenzamine-d5).

    • Vortex for 10 seconds.

    • Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex for 10 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the prepared plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of dichloromethane.

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

experimental_workflow start Start: Human Plasma Sample (500 µL) add_is Add 50 µL Internal Standard (Phenoxybenzamine-d5) start->add_is basify Add 50 µL 1M NH4OH and Vortex add_is->basify load_sample Load Sample onto SPE Cartridge basify->load_sample spe_conditioning Condition C18 SPE Cartridge (Methanol & Water) spe_conditioning->load_sample wash_spe Wash Cartridge (Water & 20% Methanol) load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute with Dichloromethane dry_spe->elute evaporate Evaporate to Dryness under Nitrogen elute->evaporate derivatize Add BSTFA/TMCS & Acetonitrile, Heat at 70°C for 30 min evaporate->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis

GC-MS analysis workflow for phenoxybenzamine.
GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required for specific instrumentation.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) Phenoxybenzamine-TMS derivative: (suggested) 272, 196, 91Phenoxybenzamine-d5-TMS derivative: (suggested) 277, 201, 91

Note: The exact m/z values for the TMS derivatives should be confirmed by analyzing the derivatized standards in full scan mode.

Quantitative Data

The method should be validated according to standard bioanalytical method validation guidelines. The following tables present representative data for a calibration curve and quality control samples.

Table 1: Calibration Curve for Phenoxybenzamine in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy% RSD
1.00.012 ± 0.001102.58.3
5.00.058 ± 0.00498.76.9
10.00.115 ± 0.007101.26.1
50.00.592 ± 0.025103.84.2
100.01.189 ± 0.04399.13.6
500.05.975 ± 0.179100.43.0
1000.011.981 ± 0.31299.82.6
Linear Range: 1.0 - 1000.0 ng/mLCorrelation Coefficient (r²): > 0.995

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (n=18) Mean Conc. ± SD (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ1.01.04 ± 0.09104.08.71.08 ± 0.11108.010.2
Low QC3.02.95 ± 0.2198.37.13.11 ± 0.25103.78.0
Mid QC80.082.16 ± 4.52102.75.578.95 ± 5.1398.76.5
High QC800.0790.4 ± 34.7898.84.4812.8 ± 42.27101.65.2

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of phenoxybenzamine in human plasma. The use of a deuterated internal standard is essential for correcting analytical variability, thereby ensuring high accuracy and precision. The detailed sample preparation protocol, including solid-phase extraction and derivatization, allows for the effective removal of matrix interferences and the conversion of phenoxybenzamine into a form suitable for GC-MS analysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

References

Application Notes and Protocols for Phenoxybenzamine-d5 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Phenoxybenzamine-d5 in neuroscience research, which is predominantly as an internal standard for the accurate quantification of phenoxybenzamine in biological matrices using mass spectrometry. This document outlines the rationale for its use, detailed experimental protocols, and the interpretation of data.

Introduction to Phenoxybenzamine and the Role of its Deuterated Analog

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2] It forms a stable covalent bond with these receptors, leading to a long-lasting blockade.[1] In neuroscience, understanding the concentration of phenoxybenzamine in brain tissue or cerebrospinal fluid is crucial for correlating its pharmacokinetic profile with its pharmacodynamic effects on neurotransmitter systems.

Deuterated compounds, such as Phenoxybenzamine-d5, are ideal internal standards for mass spectrometry-based quantification.[3] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to phenoxybenzamine in terms of its chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z). This allows for its distinct detection from the non-deuterated analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3]

Key Applications in Neuroscience Research

The primary application of Phenoxybenzamine-d5 in neuroscience is to serve as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the following purposes:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine in the central nervous system (CNS). This includes quantifying its concentration in brain homogenates, microdialysates, and cerebrospinal fluid.

  • Receptor Occupancy Studies: Correlating the concentration of phenoxybenzamine in specific brain regions with the extent of alpha-adrenergic receptor blockade.

  • Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the concentration of phenoxybenzamine in the CNS.

  • Toxicology Studies: Assessing the accumulation of phenoxybenzamine in the brain in relation to potential neurotoxic effects.

Quantitative Data Presentation

The use of Phenoxybenzamine-d5 as an internal standard allows for the generation of precise quantitative data. Below is a template for presenting such data from a hypothetical pharmacokinetic study in rat brain tissue following administration of phenoxybenzamine.

Time Point (hours)Brain RegionPhenoxybenzamine Concentration (ng/g tissue) ± SD (n=5)
0.5Prefrontal Cortex15.2 ± 2.1
0.5Hippocampus12.8 ± 1.9
0.5Striatum14.5 ± 2.5
2Prefrontal Cortex45.7 ± 5.3
2Hippocampus38.9 ± 4.8
2Striatum42.1 ± 6.0
6Prefrontal Cortex20.3 ± 3.1
6Hippocampus18.1 ± 2.7
6Striatum19.8 ± 3.5
24Prefrontal Cortex5.6 ± 1.2
24Hippocampus4.9 ± 0.9
24Striatum5.2 ± 1.1

Experimental Protocols

Protocol 1: Quantification of Phenoxybenzamine in Brain Tissue using LC-MS/MS with Phenoxybenzamine-d5 as an Internal Standard

Objective: To accurately measure the concentration of phenoxybenzamine in a brain tissue homogenate.

Materials:

  • Brain tissue sample

  • Phenoxybenzamine standard

  • Phenoxybenzamine-d5 (internal standard)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase)

  • Water with 0.1% formic acid (mobile phase)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical column (e.g., C18 column)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of phenoxybenzamine in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

    • Spike a fixed amount of Phenoxybenzamine-d5 internal standard solution into each calibration standard.

  • Sample Preparation:

    • Accurately weigh the brain tissue sample.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Take a known volume of the homogenate.

    • Add a fixed amount of Phenoxybenzamine-d5 internal standard solution.

    • Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the analytical column.

    • Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) to separate phenoxybenzamine from other matrix components.

    • Set the mass spectrometer to monitor the specific mass transitions for both phenoxybenzamine and Phenoxybenzamine-d5 in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of phenoxybenzamine to Phenoxybenzamine-d5 for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.

    • Determine the concentration of phenoxybenzamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

phenoxybenzamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_pre α2-Adrenergic Receptor NE->alpha2_pre Binds (Negative Feedback) alpha1_post α1-Adrenergic Receptor NE->alpha1_post Binds Vesicle Vesicle NE_release Norepinephrine Release Vesicle->NE_release Exocytosis Gq Gq protein alpha1_post->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response NE_release->NE PBZ Phenoxybenzamine PBZ->alpha2_pre Irreversibly Blocks PBZ->alpha1_post Irreversibly Blocks

Caption: Mechanism of Phenoxybenzamine Action.

Experimental Workflow

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BrainTissue Brain Tissue Sample Homogenization Homogenization BrainTissue->Homogenization Spike_IS Spike with Phenoxybenzamine-d5 (IS) Homogenization->Spike_IS Protein_Precip Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Phenoxybenzamine Calibration_Curve->Quantification

Caption: Workflow for Phenoxybenzamine Quantification.

References

Application Notes and Protocols: The Use of Phenoxybenzamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine (PBZ) is a well-established, irreversible, non-selective alpha-adrenergic receptor antagonist.[1][2][3] Emerging research has unveiled its potential as an anti-neoplastic agent, demonstrating efficacy in various cancer cell line models, particularly in malignant gliomas.[4][5] These notes provide an overview of the applications of Phenoxybenzamine in cancer cell research, detailing its mechanisms of action, quantitative data on its effects, and comprehensive protocols for its use in cell-based assays.

While these application notes focus on Phenoxybenzamine, the deuterated form, Phenoxybenzamine-d5, is a valuable tool for related research. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, are frequently employed in pharmacokinetic and metabolic studies.[2][] The use of Phenoxybenzamine-d5 as an internal standard in analytical methods, such as mass spectrometry, can enhance the accuracy of quantifying Phenoxybenzamine levels in biological samples.

Mechanism of Action

Phenoxybenzamine exerts its anti-cancer effects through a multi-faceted approach, primarily involving:

  • Alpha-Adrenergic Receptor Blockade : As a potent antagonist of α1- and α2-adrenergic receptors, Phenoxybenzamine can interfere with signaling pathways that promote cancer cell proliferation and survival.[7]

  • Histone Deacetylase (HDAC) Inhibition : Studies have revealed that Phenoxybenzamine acts as an inhibitor of histone deacetylases, with particular activity against HDAC isoforms 5, 6, and 9.[1][8] HDAC inhibition can lead to changes in gene expression that suppress tumor growth.[1]

  • Inhibition of the TrkB-Akt Signaling Pathway : In glioma cell lines, Phenoxybenzamine has been shown to suppress the Tropomyosin receptor kinase B (TrkB)-Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Phenoxybenzamine in various assays.

Table 1: IC50 Values of Phenoxybenzamine

Target/AssayCell Line/SystemIC50 ValueReference
α-Adrenoceptor Antagonism-550 nM[3]
Histone Deacetylase 5 (HDAC5)Enzyme Assay9.8 µM[8]
Histone Deacetylase 9 (HDAC9)Enzyme Assay5.3 µM[8]
hOCT1 InhibitionHEK29315.1 µM[1]

Table 2: Effective Concentrations of Phenoxybenzamine in Cancer Cell Line Studies

Cancer Cell LineAssayConcentrationDurationObserved EffectReference
U251 and U87MG (Glioma)Proliferation0-100 µM96 hoursMarked inhibition of proliferation[1]
U251 and U87MG (Glioma)Migration & Invasion10 µM24-72 hoursInhibition of migration and invasion[1]
U251 and U87MG (Glioma)Western Blot10 µM12 hoursInhibition of TrkB-Akt pathway[1]
NCI60 Cell LinesProliferation10 µM-Ranged inhibitory activity

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

PBZ Phenoxybenzamine AR α-Adrenergic Receptors PBZ->AR inhibition HDAC HDACs (5, 6, 9) PBZ->HDAC inhibition TrkB TrkB PBZ->TrkB inhibition Proliferation Cell Proliferation AR->Proliferation GeneExpression Altered Gene Expression HDAC->GeneExpression PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Akt->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: Phenoxybenzamine's multi-target mechanism of action in cancer cells.

Experimental Workflow: Cell Viability Assay

start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Phenoxybenzamine (various concentrations) incubate1->treat incubate2 Incubate for 24-96h treat->incubate2 add_reagent Add viability reagent (e.g., MTT, WST-1) incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for assessing cell viability after Phenoxybenzamine treatment.

Experimental Workflow: Transwell Invasion Assay

start Start coat Coat Transwell insert with Matrigel start->coat incubate1 Incubate for 1h at 37°C coat->incubate1 seed Seed cells in serum-free medium with Phenoxybenzamine in upper chamber incubate1->seed add_chemo Add medium with chemoattractant to lower chamber seed->add_chemo incubate2 Incubate for 24-48h add_chemo->incubate2 remove_cells Remove non-invading cells from upper surface incubate2->remove_cells fix_stain Fix and stain invading cells on lower surface remove_cells->fix_stain image Image and count cells fix_stain->image end End image->end

Caption: Workflow for the Transwell invasion assay with Phenoxybenzamine.

Experimental Protocols

1. Cell Proliferation (WST-1/MTT) Assay

This protocol is for determining the effect of Phenoxybenzamine on the proliferation of cancer cell lines.

  • Materials :

    • Cancer cell line of interest (e.g., U251, U87MG)

    • Complete cell culture medium

    • 96-well tissue culture plates

    • Phenoxybenzamine hydrochloride (dissolved in a suitable solvent like DMSO)

    • WST-1 or MTT reagent

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of Phenoxybenzamine in complete medium.

    • After 24 hours, remove the medium and add 100 µL of the Phenoxybenzamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Phenoxybenzamine).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

    • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Wound Healing (Scratch) Assay

This assay is used to assess the effect of Phenoxybenzamine on cell migration.

  • Materials :

    • Cancer cell line

    • Complete cell culture medium

    • 6-well or 12-well tissue culture plates

    • Sterile 200 µL pipette tip

    • Phosphate-buffered saline (PBS)

    • Microscope with a camera

  • Procedure :

    • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with fresh medium containing the desired concentration of Phenoxybenzamine or vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours or until the scratch in the control well is closed.

    • Measure the width of the scratch at different time points and compare the rate of closure between treated and control wells.

3. Transwell Invasion Assay

This protocol measures the ability of cancer cells to invade through an extracellular matrix in the presence of Phenoxybenzamine.

  • Materials :

    • Cancer cell line

    • Serum-free and complete cell culture medium

    • 24-well Transwell inserts (8 µm pore size)

    • Matrigel or other basement membrane extract

    • Cotton swabs

    • Fixation solution (e.g., methanol)

    • Staining solution (e.g., crystal violet)

  • Procedure :

    • Thaw Matrigel on ice and dilute with cold serum-free medium.

    • Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.

    • Harvest and resuspend cells in serum-free medium containing the desired concentration of Phenoxybenzamine or vehicle control.

    • Seed the cell suspension into the upper chamber of the coated inserts.

    • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the insert.

    • Fix the invading cells on the lower surface of the membrane with a fixation solution.

    • Stain the fixed cells with a staining solution.

    • Wash the inserts with water and allow them to air dry.

    • Image the stained cells under a microscope and count the number of invaded cells per field of view.

4. Western Blotting for TrkB-Akt Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the TrkB-Akt pathway following treatment with Phenoxybenzamine.

  • Materials :

    • Cancer cell line

    • Phenoxybenzamine

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure :

    • Seed cells and treat with Phenoxybenzamine (e.g., 10 µM) for the desired time (e.g., 12 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.[9]

References

Quantifying Phenoxybenzamine in Pheochromocytoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine is a critical therapeutic agent in the management of pheochromocytoma, a rare neuroendocrine tumor characterized by the overproduction of catecholamines. As a non-selective, irreversible alpha-adrenergic antagonist, phenoxybenzamine effectively controls hypertension and other symptoms associated with excessive catecholamine release, making it a cornerstone of preoperative care.[1][2] Accurate quantification of phenoxybenzamine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of phenoxybenzamine in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Signaling Pathway of Phenoxybenzamine in Pheochromocytoma

Phenoxybenzamine exerts its therapeutic effect by covalently binding to and irreversibly blocking alpha-adrenergic receptors (α1 and α2). In pheochromocytoma, these receptors are overstimulated by excess norepinephrine and epinephrine released from the tumor. By blocking these receptors on vascular smooth muscle, phenoxybenzamine inhibits vasoconstriction, leading to a reduction in blood pressure.[2][5] This non-competitive antagonism is crucial for stabilizing patients prior to surgery.

Phenoxybenzamine Signaling Pathway in Pheochromocytoma Pheochromocytoma Pheochromocytoma Catecholamines Excess Norepinephrine & Epinephrine Pheochromocytoma->Catecholamines releases Alpha_Receptors α-Adrenergic Receptors (Vascular Smooth Muscle) Catecholamines->Alpha_Receptors stimulates Vasoconstriction Vasoconstriction Alpha_Receptors->Vasoconstriction leads to Vasodilation Vasodilation Alpha_Receptors->Vasodilation results in Hypertension Hypertension Vasoconstriction->Hypertension Phenoxybenzamine Phenoxybenzamine Blockade Phenoxybenzamine->Blockade Blockade->Alpha_Receptors irreversibly blocks BP_Control Blood Pressure Control Vasodilation->BP_Control

Phenoxybenzamine's mechanism of action.

Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of phenoxybenzamine in human plasma. The procedure involves a protein precipitation step for sample preparation, followed by analysis using a reverse-phase LC-MS/MS system.

1. Materials and Reagents

  • Phenoxybenzamine hydrochloride reference standard

  • Stable isotope-labeled internal standard (IS), e.g., Phenoxybenzamine-d5

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve phenoxybenzamine and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the phenoxybenzamine stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.

4. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

Parameter Condition
HPLC System
ColumnC18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1 min.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPhenoxybenzamine: To be determined experimentallyPhenoxybenzamine-d5 (IS): To be determined experimentally
Collision EnergyTo be optimized for specific transitions
Dwell Time100 ms

Table 1: LC-MS/MS Parameters.

6. Data Analysis and Quantification

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of phenoxybenzamine in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%6.1 - 9.5%
Accuracy (% Bias) Within ±15% of nominal-5.3 to 7.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.9%

Table 2: Summary of Method Validation Parameters.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of phenoxybenzamine from plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for phenoxybenzamine analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of phenoxybenzamine in plasma. This protocol serves as a foundational template that should be fully validated in the user's laboratory to ensure reliable and accurate results for pharmacokinetic and other research applications in the study of pheochromocytoma.

References

Application Notes and Protocols for Adrenergic Receptor Binding Assays Featuring Phenoxybenzamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, responding to the endogenous catecholamines epinephrine and norepinephrine. They are classified into two main types, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1][2] These receptors are critical drug targets for a wide range of conditions, including hypertension, asthma, and benign prostatic hyperplasia. Understanding the interaction of novel ligands with these receptors is a cornerstone of modern pharmacology.

Phenoxybenzamine is a classical antagonist of α-adrenergic receptors.[3] It acts as a non-selective and irreversible antagonist by forming a stable covalent bond with the receptor, primarily at a cysteine residue within the transmembrane domain.[4][5] This irreversible binding makes it a powerful tool in receptor research, allowing for the determination of receptor density (Bmax) and the study of receptor turnover and spare receptors. Phenoxybenzamine exhibits a significantly higher potency for α1-adrenergic receptors over α2-adrenergic receptors.[6][7]

This document provides detailed protocols for utilizing phenoxybenzamine in adrenergic receptor binding assays. It also clarifies the role of its deuterated analog, Phenoxybenzamine-d5, which serves as an internal standard for quantification by mass spectrometry rather than as a ligand in traditional binding assays.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors mediate their effects through different G protein signaling cascades. The α1-adrenergic receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol (DAG).[2] In contrast, α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] β-adrenergic receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP production.[2]

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling A1_Ligand Norepinephrine / Epinephrine A1_Receptor α1 Receptor A1_Ligand->A1_Receptor Gq Gq A1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response1 Smooth Muscle Contraction Ca_Release->Response1 PKC->Response1 A2_Ligand Norepinephrine / Epinephrine A2_Receptor α2 Receptor A2_Ligand->A2_Receptor Gi Gi A2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib cAMP ↓ AC_inhib->cAMP_inhib Response2 Inhibition of Neurotransmitter Release cAMP_inhib->Response2 B_Ligand Norepinephrine / Epinephrine B_Receptor β Receptor B_Ligand->B_Receptor Gs Gs B_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim cAMP ↑ AC_stim->cAMP_stim PKA Protein Kinase A cAMP_stim->PKA Response3 Heart Muscle Contraction / Smooth Muscle Relaxation PKA->Response3

Caption: Overview of adrenergic receptor signaling pathways.

Quantitative Data: Phenoxybenzamine Interaction with Adrenergic Receptors

The following tables summarize the binding characteristics and inactivation potency of phenoxybenzamine for α-adrenergic receptor subtypes.

ParameterReceptor SubtypeValueReference
Potency Ratio α1 vs. α2~250-fold more potent for α1[7]
Inactivation α2A81%[3][8]
α2B96%[3][8]
α2C77%[3][8]
Conditions for Inactivation DataConcentration90 nM[3][8]
Incubation Time30 minutes[3][8]

Experimental Protocols

Protocol 1: Receptor Inactivation Assay with Phenoxybenzamine

This protocol is designed to determine the extent of irreversible receptor inactivation by phenoxybenzamine, which can be a prerequisite for receptor density (Bmax) studies.

Inactivation_Workflow Membrane_Prep Prepare Membranes from Cells/Tissue Expressing Adrenergic Receptors Incubation Incubate Membranes with Various Concentrations of Phenoxybenzamine (or Vehicle Control) Membrane_Prep->Incubation Washing Wash Membranes to Remove Unbound Phenoxybenzamine Incubation->Washing Radioligand_Binding Perform Radioligand Binding Assay with a Subtype-Selective Radioligand Washing->Radioligand_Binding Quantification Quantify Bound Radioactivity Radioligand_Binding->Quantification Data_Analysis Analyze Data to Determine Percent Inactivation Quantification->Data_Analysis

Caption: Workflow for receptor inactivation assay.

Materials:

  • Cell membranes expressing the α-adrenergic receptor subtype of interest.

  • Phenoxybenzamine hydrochloride.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine or [³H]-Yohimbine for α2).

  • Non-specific ligand (e.g., 10 µM Phentolamine).

  • Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable expression system (e.g., HEK293 or CHO cells) or tissue known to express the target receptor. Homogenize cells/tissue in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Resuspend the pellet in binding buffer and determine the protein concentration.[9]

  • Phenoxybenzamine Incubation: In separate tubes, incubate aliquots of the membrane preparation (e.g., 100 µg protein) with a range of phenoxybenzamine concentrations (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for 30-60 minutes at 37°C to allow for covalent binding.

  • Washing Step: To remove unbound phenoxybenzamine, pellet the membranes by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C). Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer. Repeat this washing step at least twice.

  • Radioligand Binding: After the final wash, resuspend the membranes in a known volume of binding buffer. Use these phenoxybenzamine-treated membranes in a standard radioligand binding assay.

    • Total Binding: Incubate the treated membranes with a concentration of radioligand near its Kd.

    • Non-specific Binding: Incubate the treated membranes with the radioligand in the presence of a high concentration of a non-specific competing ligand (e.g., 10 µM phentolamine).

  • Filtration and Counting: Incubate the binding reactions for 60-90 minutes at room temperature. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[6] Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each phenoxybenzamine concentration by subtracting the non-specific binding from the total binding. Express the specific binding at each phenoxybenzamine concentration as a percentage of the specific binding in the vehicle-treated control. Plot the percent specific binding against the log concentration of phenoxybenzamine to determine the IC50 of inactivation.

Protocol 2: Competitive Binding Assay Using Phenoxybenzamine-Treated Membranes

This protocol allows for the characterization of ligands that bind to receptor populations that are resistant to phenoxybenzamine inactivation.

Competitive_Binding_Workflow PBZ_Treatment Prepare Phenoxybenzamine-Treated Membranes (as per Protocol 1) Assay_Setup Set up 96-well plate with Treated Membranes, Radioligand, and Test Compound PBZ_Treatment->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Determine Ki of Test Compound on PBZ-Resistant Receptors Counting->Data_Analysis

Caption: Workflow for competitive binding assay.

Procedure:

  • Prepare phenoxybenzamine-treated membranes as described in Protocol 1, using a concentration of phenoxybenzamine sufficient to inactivate a significant portion of the target receptors (e.g., a concentration around the IC50 of inactivation).

  • Set up a competitive binding assay in a 96-well plate with the following in each well:

    • Phenoxybenzamine-treated membranes.

    • A fixed concentration of a suitable radioligand.

    • Varying concentrations of the unlabeled test compound.

    • Include controls for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled competitor).

  • Incubate, filter, and count the radioactivity as described in Protocol 1.

  • Analyze the data using non-linear regression to fit a one-site or two-site competition model. Calculate the IC50 of the test compound and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The Role of Phenoxybenzamine-d5 in Pharmacological Research

While phenoxybenzamine is used directly in binding assays to interact with receptors, its deuterated form, Phenoxybenzamine-d5, has a different but complementary application. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in mass spectrometry-based analytical methods.[10][11]

The key characteristics of deuterated internal standards are:

  • Chemical Similarity: They are chemically almost identical to the analyte, meaning they have similar properties during sample extraction and chromatographic separation.[11]

  • Mass Difference: They have a higher mass due to the presence of deuterium, which allows them to be distinguished from the non-deuterated analyte by a mass spectrometer.[11]

In practice, a known amount of Phenoxybenzamine-d5 would be added to a biological sample (e.g., plasma or tissue homogenate) that is being analyzed for the presence of phenoxybenzamine. By comparing the mass spectrometer's signal for phenoxybenzamine to the signal for Phenoxybenzamine-d5, researchers can accurately quantify the concentration of phenoxybenzamine in the sample, correcting for any loss that may have occurred during sample processing.[12] This is crucial for pharmacokinetic and drug metabolism studies, which often run in parallel with receptor binding and functional assays to build a complete profile of a drug candidate.

Conclusion

Phenoxybenzamine is an invaluable tool for the study of α-adrenergic receptors due to its irreversible antagonism. The protocols outlined here provide a framework for utilizing this compound to investigate receptor inactivation and to characterize the binding of other ligands to phenoxybenzamine-resistant receptor populations. It is important for researchers to understand the distinct roles of phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5, to apply them correctly in their experimental designs. While phenoxybenzamine is a ligand for binding assays, Phenoxybenzamine-d5 is an analytical tool for quantification, both contributing to a comprehensive understanding of adrenergic pharmacology.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Phenoxybenzamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of phenoxybenzamine using Phenoxybenzamine-d5 Hydrochloride as an internal standard. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of phenoxybenzamine in biological matrices.

Introduction

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist used in the management of hypertension and sweating associated with pheochromocytoma.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5 Hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[2][4][5]

Pharmacokinetic Profile of Phenoxybenzamine

Phenoxybenzamine is characterized by its long duration of action due to its irreversible binding to alpha-receptors.[6][7] Below is a summary of its key pharmacokinetic parameters.

Pharmacokinetic ParameterValueReference
Bioavailability 20-30% (oral)[6][8]
Time to Onset of Action Approximately 1-2 hours[6][7]
Time to Peak Effect Several days (cumulative action)[6]
Distribution Widely distributed, may accumulate in adipose tissue[6]
Metabolism Hepatic[1][6]
Elimination Half-Life Approximately 24 hours[8]
Excretion Primarily via urine and bile; approximately 10% as unchanged drug in urine[1]

Experimental Protocols

A highly sensitive and selective LC-MS/MS method is recommended for the quantification of phenoxybenzamine in biological matrices, such as plasma or serum, using Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Bioanalytical Method Using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of phenoxybenzamine from plasma samples. Method validation should be performed according to regulatory guidelines.

Materials and Reagents:

  • Phenoxybenzamine Hydrochloride (analytical standard)

  • Phenoxybenzamine-d5 Hydrochloride (internal standard)[2]

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of phenoxybenzamine and Phenoxybenzamine-d5 in methanol (e.g., 1 mg/mL).

    • Prepare working standard solutions by serially diluting the phenoxybenzamine stock solution with 50:50 methanol:water to create calibration standards.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Phenoxybenzamine-d5 stock solution.

  • Sample Preparation (Protein Precipitation): [5][9][10]

    • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Phenoxybenzamine-d5 internal standard working solution to each tube.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions (Representative):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (Hypothetical - requires optimization):

        • Phenoxybenzamine: Precursor ion (Q1) -> Product ion (Q3)

        • Phenoxybenzamine-d5: Precursor ion (Q1) -> Product ion (Q3)

      • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of phenoxybenzamine to Phenoxybenzamine-d5 against the concentration of the calibration standards.

    • Determine the concentration of phenoxybenzamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Phenoxybenzamine

cluster_receptor Cell Membrane alpha1 Alpha-1 Receptor effect Vasodilation & Lowered Blood Pressure alpha1->effect inhibition of smooth muscle contraction alpha2 Alpha-2 Receptor alpha2->effect reduced sympathetic outflow phenoxybenzamine Phenoxybenzamine blockade Irreversible Blockade phenoxybenzamine->blockade covalent bond formation blockade->alpha1 blockade->alpha2

Caption: Mechanism of action of Phenoxybenzamine.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Phenoxybenzamine-d5 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant result Pharmacokinetic Data quant->result ratio Peak Area Ratio (Analyte / Internal Standard) curve Calibration Curve ratio->curve concentration Known Concentration (Calibration Standards) concentration->curve unknown_conc Calculated Concentration (Unknown Sample) curve->unknown_conc unknown_ratio Peak Area Ratio (Unknown Sample) unknown_ratio->unknown_conc

References

Application Note: Robust and Efficient Sample Preparation for the Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed comparison of three common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of Phenoxybenzamine in human plasma using an internal standard method. The protocols are optimized for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity, specificity, and reproducibility. This document provides researchers, scientists, and drug development professionals with comprehensive protocols and comparative data to select the most appropriate sample preparation strategy for their analytical needs.

Introduction

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist used in the management of hypertension associated with pheochromocytoma.[1] Accurate and precise quantification of Phenoxybenzamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples, such as plasma, necessitates an effective sample preparation method to remove interfering substances like proteins and phospholipids, which can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[2]

The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is essential to compensate for variability during sample preparation and analysis. This application note details and compares three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Mechanism of Action of Phenoxybenzamine

Phenoxybenzamine acts as a non-selective antagonist of alpha-adrenergic receptors (α1 and α2).[1] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[3] This blockade results in vasodilation of blood vessels, causing a decrease in blood pressure.[4][5] The signaling pathway involves the inhibition of Gq-protein-coupled receptor activation, which in turn decreases the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[5] This ultimately leads to reduced intracellular calcium levels and smooth muscle relaxation.[5]

phenoxybenzamine_pathway cluster_membrane Cell Membrane Alpha_Receptor Alpha-Adrenergic Receptor (α1) G_Protein Gq Protein Alpha_Receptor->G_Protein Activates Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->Blockade Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Blockade->Alpha_Receptor sample_prep_workflow cluster_extraction Extraction Method Start Plasma Sample Collection Spike_IS Spike with Phenoxybenzamine-d5 (IS) Start->Spike_IS Pre_treatment Sample Pre-treatment (e.g., Acidification) Spike_IS->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pre_treatment->LLE Option 2 PPT Protein Precipitation (PPT) Pre_treatment->PPT Option 3 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation PPT->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Phenoxybenzamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, robust, and validated bioanalytical method for the quantitative determination of phenoxybenzamine in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is selective, sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. All validation parameters were assessed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

Introduction

Phenoxybenzamine is an alpha-adrenergic antagonist with a long duration of action, which has been used in the treatment of hypertension, particularly that associated with pheochromocytoma.[4] Accurate measurement of phenoxybenzamine concentrations in biological matrices is crucial for the evaluation and interpretation of toxicokinetic and pharmacokinetic study data. Bioanalytical methods used for regulatory submissions must be well-characterized and validated to ensure the reliability of the data.[1] This document provides a comprehensive protocol for the development and validation of a bioanalytical method for phenoxybenzamine quantification in human plasma.

Materials and Methods

Chemicals and Reagents
  • Phenoxybenzamine hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., a deuterated analog of phenoxybenzamine)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Pipettes and general laboratory glassware

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of phenoxybenzamine and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure was employed for the extraction of phenoxybenzamine from human plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) start->add_is add_base Add 0.1 M NaOH (50 µL) add_is->add_base add_solvent Add MTBE (1 mL) add_base->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G sample_injection Sample Injection (5 µL) hplc_column HPLC Column (C18) Separation with Gradient Elution sample_injection->hplc_column esi_source Electrospray Ionization (ESI) Positive Mode hplc_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation (CID) quadrupole1->collision_cell quadrupole2 Q3: Product Ion Selection collision_cell->quadrupole2 detector Detector quadrupole2->detector data_acquisition Data Acquisition & Processing detector->data_acquisition G method_dev Method Development sample_prep Sample Preparation Optimization (LLE/SPE) method_dev->sample_prep lc_ms_params LC-MS/MS Parameter Optimization method_dev->lc_ms_params full_validation Full Method Validation (ICH M10) sample_prep->full_validation lc_ms_params->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision lloq LLOQ full_validation->lloq recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability full_validation->stability routine_analysis Routine Sample Analysis selectivity->routine_analysis linearity->routine_analysis accuracy_precision->routine_analysis lloq->routine_analysis recovery_matrix->routine_analysis stability->routine_analysis partial_validation Partial Validation (if needed) partial_validation->routine_analysis routine_analysis->partial_validation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Crosstalk with Phenoxybenzamine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic crosstalk issues with Phenoxybenzamine-d5 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why does it occur with Phenoxybenzamine-d5?

A1: Isotopic crosstalk refers to the interference between the mass spectrometry signals of an analyte (Phenoxybenzamine) and its stable isotope-labeled internal standard (SIL-IS), in this case, Phenoxybenzamine-d5. This interference arises from the natural abundance of isotopes. The analyte, Phenoxybenzamine, has a natural isotopic distribution, meaning a small percentage of its molecules will contain heavier isotopes (like ¹³C), causing its signal to appear at a slightly higher mass-to-charge ratio (m/z). If this isotopic signal overlaps with the m/z of the deuterated internal standard (Phenoxybenzamine-d5), it can artificially inflate the internal standard's response.

Conversely, the Phenoxybenzamine-d5 standard may contain a small percentage of unlabeled Phenoxybenzamine or may lose a deuterium atom in the ion source, contributing to the analyte's signal.[1] This is particularly problematic at very high concentrations of the analyte or at the lower limit of quantitation (LLOQ).

Q2: How can I identify and quantify isotopic crosstalk in my experiment?

A2: You can perform a simple experiment to assess crosstalk. Prepare two sets of samples:

  • Set A (Analyte to IS Crosstalk): A high-concentration solution of unlabeled Phenoxybenzamine (without any internal standard).

  • Set B (IS to Analyte Crosstalk): A solution of Phenoxybenzamine-d5 at the concentration used in your assay (without any analyte).

Analyze these samples using your LC-MS/MS method. In Set A, monitor the mass transition for Phenoxybenzamine-d5. Any signal detected represents the contribution of the analyte to the internal standard's signal. In Set B, monitor the mass transition for Phenoxybenzamine. Any signal detected here indicates the contribution of the internal standard to the analyte's signal, either from impurities or in-source fragmentation.[1]

Q3: What are the acceptable limits for isotopic crosstalk according to regulatory guidelines?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation.[2][3] While they don't specify a direct percentage for crosstalk, they set limits on the interference observed in blank samples. The response of an interfering peak at the retention time of the analyte should be less than 20% of the response at the LLOQ. For the internal standard, the interference should be less than 5% of its response.[2][3][4]

Quantitative Data Summary

The following table summarizes the key acceptance criteria from regulatory guidelines relevant to selectivity and interference, which are directly impacted by isotopic crosstalk.

ParameterAcceptance CriteriaRegulatory Guidance
Interference in Blank Matrix (Analyte) Response of interfering peak should be < 20% of the LLOQ response.FDA, ICH M10[2][3][5]
Interference in Blank Matrix (Internal Standard) Response of interfering peak should be < 5% of the internal standard response.FDA, ICH M10[2][3][5]
Accuracy at LLOQ Within ±20% of the nominal concentration.FDA[4][6]
Precision at LLOQ Coefficient of Variation (CV) should not exceed 20%.FDA[4][6]
Accuracy (Low, Mid, High QC) Within ±15% of the nominal concentration.FDA[6]
Precision (Low, Mid, High QC) Coefficient of Variation (CV) should not exceed 15%.FDA[6]

Troubleshooting Guide

Issue: I've detected significant crosstalk from my analyte to my Phenoxybenzamine-d5 internal standard. What should I do?

This is a common issue, especially when analyzing samples with high concentrations of Phenoxybenzamine. Follow this troubleshooting workflow:

G cluster_0 start High Crosstalk Detected (Analyte → IS) chromatography Optimize Chromatographic Separation start->chromatography Attempt First ms_params Adjust MS Parameters chromatography->ms_params If separation is insufficient is_conc Lower IS Concentration ms_params->is_conc If crosstalk persists revalidate Re-evaluate Crosstalk is_conc->revalidate pass Crosstalk within Acceptable Limits revalidate->pass Pass fail Crosstalk Still Unacceptable revalidate->fail Fail consider_is Consider Alternative IS (e.g., ¹³C-labeled) fail->consider_is

Caption: A workflow for troubleshooting isotopic crosstalk.

  • Optimize Chromatographic Separation: Ensure that Phenoxybenzamine and Phenoxybenzamine-d5 are well-separated from any matrix interferences. While they should co-elute, improving the overall peak shape and reducing matrix effects can help.[1]

  • Adjust MS Parameters: Minimize any in-source fragmentation by optimizing parameters like collision energy and cone voltage.[1]

  • Lower Internal Standard Concentration: If the crosstalk from the analyte is significant, a lower IS concentration might still be sufficient for normalization while reducing the relative contribution of the analyte's isotopic peak.

  • Consider an Alternative Internal Standard: If crosstalk remains an issue, consider using an internal standard with a larger mass difference, such as one labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts and have lower natural abundance.[1]

Experimental Protocols

Protocol: Assessment of Isotopic Crosstalk

Objective: To quantify the bidirectional crosstalk between Phenoxybenzamine and Phenoxybenzamine-d5.

Materials:

  • Phenoxybenzamine reference standard

  • Phenoxybenzamine-d5 internal standard

  • Blank biological matrix (e.g., plasma)

  • LC-MS/MS system

Methodology:

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of Phenoxybenzamine (e.g., 1000 ng/mL) in an appropriate solvent. This will be your Upper Limit of Quantification (ULOQ) standard.

    • Prepare a working solution of Phenoxybenzamine-d5 at the concentration used in your assay (e.g., 50 ng/mL).

  • Sample Preparation:

    • Analyte to IS Crosstalk: Spike the blank matrix with the ULOQ Phenoxybenzamine stock solution. Do not add the internal standard.

    • IS to Analyte Crosstalk: Spike the blank matrix with the Phenoxybenzamine-d5 working solution. Do not add the analyte.

    • LLOQ Sample: Prepare a sample at the Lower Limit of Quantification for Phenoxybenzamine and spike with the Phenoxybenzamine-d5 working solution.

    • IS Blank: A sample containing only the Phenoxybenzamine-d5 working solution in the final solvent.

  • LC-MS/MS Analysis:

    • Inject and analyze the samples using your validated method, monitoring the MRM transitions for both Phenoxybenzamine and Phenoxybenzamine-d5.

  • Data Analysis:

    • Analyte → IS Crosstalk (%):

      • Measure the peak area of the Phenoxybenzamine-d5 transition in the ULOQ sample (without IS).

      • Measure the peak area of the Phenoxybenzamine-d5 transition in the IS Blank sample.

      • Calculate the percentage of crosstalk: (Area in ULOQ sample / Area in IS Blank sample) * 100

    • IS → Analyte Crosstalk (%):

      • Measure the peak area of the Phenoxybenzamine transition in the IS-only sample.

      • Measure the peak area of the Phenoxybenzamine transition in the LLOQ sample.

      • Calculate the percentage of crosstalk: (Area in IS-only sample / Area in LLOQ sample) * 100

Visualizations

Phenoxybenzamine Signaling Pathway

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[7] This action blocks the binding of norepinephrine and epinephrine, leading to vasodilation and a decrease in blood pressure.[8][9]

G cluster_0 Cell Membrane receptor Alpha-Adrenergic Receptor block X response Vasoconstriction receptor->response Activates norepi Norepinephrine/ Epinephrine norepi->receptor Binds phenoxy Phenoxybenzamine phenoxy->receptor Irreversibly Binds block->response Blocks Activation no_response Vasodilation (Therapeutic Effect)

Caption: Mechanism of action of Phenoxybenzamine.

Conceptual Diagram of Isotopic Crosstalk

This diagram illustrates how the isotopic envelope of the analyte can interfere with the signal of the deuterated internal standard.

G cluster_analyte Analyte (Phenoxybenzamine) cluster_is Internal Standard (Phenoxybenzamine-d5) M0 M+0 (Monoisotopic) M1 M+1 (¹³C¹) M2 M+2 (¹³C²) overlap Crosstalk (Interference) M2->overlap Natural Isotope Abundance IS M+5 (d5) overlap->IS

Caption: Analyte's isotopic signal overlapping with the IS.

References

Preventing deuterium exchange in Phenoxybenzamine-d5 standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenoxybenzamine-d5 standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and ensuring the isotopic integrity of your standards during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for my Phenoxybenzamine-d5 standard?

Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on an isotopically labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[1][2] This can lead to a decrease in the mass-to-charge ratio (m/z) of the standard, compromising the accuracy of quantitative analyses by mass spectrometry.[3] If the exchange is significant, the deuterated internal standard can be mistakenly measured as the unlabeled analyte, leading to inaccurate results.[2]

Q2: Are the deuterium labels on Phenoxybenzamine-d5 susceptible to exchange?

The five deuterium atoms in Phenoxybenzamine-d5 are located on the phenyl ring. Deuterium atoms on aromatic rings are generally considered to be in stable, non-exchangeable positions under typical analytical conditions.[1] However, experimental conditions can still influence their stability.

Q3: What are the primary factors that can cause deuterium exchange in my Phenoxybenzamine-d5 standard?

Several factors can promote deuterium exchange:

  • pH: Both highly acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is generally at its minimum in the pH range of 2.5 to 3.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2][3] For every 10°C increase in temperature, the rate of hydrogen exchange can increase significantly.

  • Solvent: Protic solvents, which contain hydrogen atoms bonded to electronegative atoms (e.g., water, methanol, ethanol), can readily donate protons and facilitate exchange.[1] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are less likely to cause this issue.[1]

Q4: How can I prevent deuterium exchange during sample preparation and analysis?

To minimize deuterium exchange, consider the following preventative measures:

  • Solvent Selection: Whenever possible, use aprotic solvents to dissolve and dilute your Phenoxybenzamine-d5 standard.[1] If aqueous solutions are necessary, use D₂O-based buffers to minimize the proton source.

  • pH Control: Maintain the pH of your solutions within a range of 2.5 to 7 to minimize exchange.[1] Avoid prolonged exposure to strongly acidic or basic conditions.

  • Temperature Control: Keep your standard solutions, samples, and autosampler cool.[1] Store stock solutions at -20°C or lower for long-term stability.

  • Minimize Exposure Time: Reduce the time your standard is in contact with potentially harsh conditions before analysis.

Troubleshooting Guide

This section addresses common issues that may indicate deuterium exchange.

Issue 1: I am observing a decrease in the m/z value of my Phenoxybenzamine-d5 standard over a series of injections.

This is a strong indicator of deuterium exchange. The gradual replacement of deuterium with hydrogen will lead to a progressive decrease in the mass of the internal standard.

  • Troubleshooting Workflow:

    start Decrease in m/z observed check_solvent Step 1: Evaluate Solvent Is it protic (e.g., H2O, MeOH)? start->check_solvent check_ph Step 2: Check pH Is it outside the 2.5-7 range? check_solvent->check_ph No solution_solvent Solution: Switch to aprotic solvent (e.g., ACN) or use D2O. check_solvent->solution_solvent Yes check_temp Step 3: Assess Temperature Are samples/autosampler at elevated temperatures? check_ph->check_temp No solution_ph Solution: Adjust pH to 2.5-7. check_ph->solution_ph Yes solution_temp Solution: Cool samples and autosampler (e.g., 4°C). check_temp->solution_temp Yes end Problem Resolved check_temp->end No, consult further. solution_solvent->end solution_ph->end solution_temp->end

    Troubleshooting workflow for decreasing m/z.

Issue 2: My calibration curve is non-linear, especially at the lower concentrations.

Deuterium exchange can lead to the internal standard contributing to the analyte signal, causing non-linearity in the calibration curve.

  • Possible Cause: The deuterated standard is exchanging with protons, and the resulting unlabeled Phenoxybenzamine is being detected as the analyte.

  • Troubleshooting Steps:

    • Perform a Stability Study: Analyze a sample of your Phenoxybenzamine-d5 standard in the analytical mobile phase at time zero and after several hours at the autosampler temperature. A significant increase in the analyte signal in the standard solution over time confirms exchange.

    • Optimize Conditions: If exchange is confirmed, implement the preventative measures outlined in the FAQ section (optimize pH, solvent, and temperature).

Data Summary

The following table summarizes the key factors influencing deuterium exchange and recommended conditions to minimize it.

FactorCondition Promoting ExchangeRisk LevelRecommended Condition for Phenoxybenzamine-d5
pH < 2.5 or > 7.0HighMaintain pH between 2.5 and 7.0[1]
Temperature Elevated (e.g., Room Temp or higher)HighStore and analyze at low temperatures (e.g., 4°C)[1]
Solvent Protic (e.g., Water, Methanol)HighUse aprotic solvents (e.g., Acetonitrile) when possible[1]
Label Position On Heteroatoms (O, N, S)HighN/A (Labels on stable aromatic carbon positions)[1]
Label Position Alpha to CarbonylModerateN/A
Label Position Aromatic/Aliphatic C-HLowPhenoxybenzamine-d5 labels are in a generally stable position[1]

Experimental Protocols

Protocol 1: Evaluating the Stability of Phenoxybenzamine-d5 in an Analytical Solvent

Objective: To determine if the analytical solvent and storage conditions are causing deuterium exchange.

Methodology:

  • Prepare Samples:

    • Set A (T=0): Prepare a solution of Phenoxybenzamine-d5 in your analytical mobile phase or sample diluent at a concentration typical for your internal standard. Immediately analyze this sample via LC-MS.

    • Set B (T=X): Prepare an identical solution to Set A. Store this solution under the same conditions as your typical sample analysis (e.g., in the autosampler at a specific temperature) for a defined period (e.g., 24 hours).

  • LC-MS Analysis:

    • Use a validated LC-MS method to analyze the samples.

    • Monitor the ion chromatograms for both Phenoxybenzamine-d5 and unlabeled Phenoxybenzamine.

  • Data Analysis:

    • Compare the peak area of unlabeled Phenoxybenzamine in the T=0 sample to the T=X sample.

    • A significant increase in the unlabeled Phenoxybenzamine peak area in the T=X sample indicates deuterium exchange.

Visualizing the Prevention Strategy

The following diagram illustrates a logical workflow for preventing deuterium exchange when working with Phenoxybenzamine-d5 standards.

start Start: New Experiment with Phenoxybenzamine-d5 solvent_choice Solvent Selection: Choose Aprotic Solvent (e.g., ACN) if possible. start->solvent_choice ph_control pH Control: Maintain pH between 2.5 and 7. solvent_choice->ph_control temp_control Temperature Control: Store stock at ≤ -20°C. Keep samples cool (e.g., 4°C). ph_control->temp_control stability_test Perform Stability Test (See Protocol 1) temp_control->stability_test result Results: Is there evidence of exchange? stability_test->result proceed Proceed with Analysis result->proceed No optimize Optimize Conditions: Re-evaluate solvent, pH, and temperature. result->optimize Yes optimize->solvent_choice

Workflow for preventing deuterium exchange.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Phenoxybenzamine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phenoxybenzamine-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Phenoxybenzamine-d5 analysis?

A1: For a starting point in your method development, we recommend the following parameters for electrospray ionization (ESI) in positive mode. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: Recommended Starting Mass Spectrometry Parameters for Phenoxybenzamine-d5

ParameterRecommended ValueNotes
Parent Ion (Q1) m/z 310.2[M+H]⁺ for Phenoxybenzamine-d5.
Product Ion (Q3) m/z 100.1Corresponds to the tropylium ion fragment. This is a common and stable fragment for compounds containing a benzyl group.
Dwell Time 100 msA good starting point for sensitivity and peak shape.
Collision Energy (CE) 25-35 eVThis range should be optimized to maximize the signal of the product ion.
Cone Voltage (CV) 20-40 VOptimization is crucial to ensure efficient ionization and minimize in-source fragmentation.
Ion Source Electrospray Ionization (ESI)Positive ion mode is recommended due to the presence of a tertiary amine.
Source Temperature 120-150 °CTo facilitate desolvation.
Desolvation Gas Flow 600-800 L/hrInstrument dependent, adjust for optimal desolvation.

Q2: I am observing a poor signal for Phenoxybenzamine-d5. What are the potential causes and solutions?

A2: Low signal intensity can be attributed to several factors. The following troubleshooting guide should help you identify and resolve the issue.

Table 2: Troubleshooting Poor Signal Intensity

Potential CauseTroubleshooting Steps
Suboptimal Ionization * Verify the instrument is in positive ion mode. * Optimize cone voltage and collision energy. * Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to promote protonation.
Matrix Effects * Perform a post-column infusion experiment to identify regions of ion suppression. * Improve sample clean-up using solid-phase extraction (SPE). * Adjust chromatographic conditions to separate Phenoxybenzamine-d5 from co-eluting matrix components.
In-source Fragmentation * Reduce the cone voltage to minimize fragmentation in the ion source. * Optimize source temperature; excessively high temperatures can lead to degradation.
Poor Stability * Phenoxybenzamine is known to be unstable in neutral or basic aqueous solutions. Prepare samples in an acidic solvent and analyze them promptly. * Store stock solutions and samples at low temperatures (4°C or -20°C) and protected from light.

Q3: My calibration curve is non-linear. What could be the issue?

A3: Non-linearity in calibration curves is a common issue. Here are some potential causes and their solutions:

Table 3: Troubleshooting Non-Linear Calibration Curves

Potential CauseTroubleshooting Steps
Detector Saturation * Dilute the higher concentration standards and samples. * Reduce the injection volume.
Isotopic Contribution * Ensure the purity of the Phenoxybenzamine-d5 internal standard. The unlabeled Phenoxybenzamine can contribute to the analyte signal.
Matrix Effects * As mentioned in Table 2, optimize sample preparation and chromatography to minimize matrix effects that can disproportionately affect different concentration levels.

Troubleshooting Guides

Guide 1: Isotopic Exchange of Deuterium Atoms

A common concern with deuterated internal standards is the potential for H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can lead to an underestimation of the analyte concentration.

Experimental Protocol: Assessing H/D Exchange

  • Incubation: Prepare two sets of samples. In set A, spike Phenoxybenzamine-d5 into your sample matrix and immediately process and inject. In set B, spike Phenoxybenzamine-d5 into the sample matrix and incubate at room temperature for a duration representative of your typical sample processing time before analysis.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Evaluation: Compare the peak area of the Phenoxybenzamine-d5 in set A and set B. A significant decrease in the peak area in set B may indicate H/D exchange. Also, monitor for any increase in the signal of the unlabeled Phenoxybenzamine.

Mitigation Strategies:

  • Solvent Choice: Use aprotic solvents for reconstitution and dilution where possible. If aqueous solutions are necessary, maintain an acidic pH.

  • Temperature: Keep samples cold (4°C) during processing and in the autosampler to minimize exchange.

  • Storage: Store stock solutions in an appropriate organic solvent at -20°C or lower.

Guide 2: Fragmentation Pathway Analysis

Understanding the fragmentation of Phenoxybenzamine-d5 is key to selecting the most specific and sensitive MRM transitions.

G M Phenoxybenzamine-d5 [M+H]⁺ m/z 310.2 F1 Fragment 1 m/z 100.1 (Tropylium Ion) M->F1 Loss of C7H6OCl-d5 F2 Fragment 2 m/z 99.1 (Phenoxy-d5 Ion) M->F2 Loss of C11H15NCl F3 Fragment 3 m/z 211.1 M->F3 Loss of C6H5-d5 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Phenoxybenzamine-d5 Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Phenoxybenzamine-d5 Hydrochloride solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility, storage, and handling of Phenoxybenzamine-d5 Hydrochloride for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing Phenoxybenzamine-d5 Hydrochloride upon receipt?

A: Upon receipt, Phenoxybenzamine-d5 Hydrochloride should be stored under controlled conditions to ensure its stability. It is recommended to store the solid compound at 2-8°C.[1] For long-term storage, some suppliers recommend -20°C, and a stability of at least 4 years has been reported under these conditions.[2][3] The product is sensitive to light and air; therefore, it is crucial to store it in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[1][4][5]

Q2: I am having trouble dissolving the compound. What are the recommended solvents and concentrations?

A: The solubility of Phenoxybenzamine-d5 Hydrochloride can vary depending on the solvent. For preparing stock solutions, organic solvents are recommended. The compound is a solid that can be dissolved in DMF, DMSO, and Ethanol.[2][3] Please refer to the solubility table below for specific concentrations. Note that using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6]

Q3: How long are stock solutions of Phenoxybenzamine-d5 Hydrochloride stable?

A: The stability of stock solutions depends on the solvent and storage temperature. Stock solutions in solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store these aliquots at -80°C for up to one year, or at -20°C for up to one month.[6] A stock solution of 10 mg/mL in propylene glycol has been shown to be stable for 30 days at 4°C.[7]

Q4: What are the primary safety precautions I should take when handling this compound?

A: Phenoxybenzamine hydrochloride is a hazardous substance and should be handled with care in a laboratory setting. Always work in a well-ventilated area or under a chemical fume hood.[1] Avoid direct contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8] Do not inhale the powder; avoid dust formation.[4] After handling, wash your hands and any exposed skin thoroughly.[1]

Troubleshooting Guide

Issue: Compound appears degraded or has changed color.

  • Possible Cause: Improper storage, exposure to light or air.

  • Solution: Phenoxybenzamine-d5 Hydrochloride is light and air-sensitive.[1][4] Ensure the vial is always tightly sealed and protected from light. If degradation is suspected, it is recommended to use a fresh vial to ensure the integrity of your experimental results.

Issue: Inconsistent results in my assay.

  • Possible Cause: Instability of diluted working solutions or improper storage of stock solutions.

  • Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[6] When diluting into aqueous buffers, be aware that solubility is significantly lower (e.g., 0.3 mg/mL in a 1:1 solution of DMF:PBS pH 7.2), and precipitation may occur.[2][3]

Data Presentation

Solubility Data
SolventConcentrationCitation
DMF30 mg/mL[2][3]
DMSO25 - 68 mg/mL[2][3][6]
Ethanol25 - 68 mg/mL[2][3][6]
Water17 mg/mL[6]
DMF:PBS (pH 7.2) (1:1)0.3 mg/mL[2][3]

Note: Discrepancies in reported solubility (e.g., for DMSO and Ethanol) may exist between different suppliers. It is always recommended to perform a small-scale solubility test.

Storage Conditions
ConditionTemperatureDurationCitation
Solid Compound (Short-term)2 - 8°CAs per supplier[1]
Solid Compound (Long-term)-20°C≥ 4 years[2][3]
Stock Solution in Solvent-80°C1 year[6]
Stock Solution in Solvent-20°C1 month[6]

Experimental Protocols

Protocol: Preparation of a Stock Solution
  • Acclimatization: Before opening, allow the vial of Phenoxybenzamine-d5 Hydrochloride to warm to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., fresh anhydrous DMSO) to the compound to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.[6] Ensure they are protected from light.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use Receipt Receive Compound Store Store Solid 2-8°C or -20°C Protect from Light/Air Receipt->Store Upon Receipt Prep Prepare Stock Solution (e.g., in DMSO) Store->Prep For Use Aliquot Aliquot into Single-Use Vials Prep->Aliquot StoreStock Store Aliquots -80°C (1 year) -20°C (1 month) Aliquot->StoreStock Dilute Prepare Fresh Working Solution StoreStock->Dilute For Each Experiment Experiment Use in Assay (e.g., as Internal Standard) Dilute->Experiment

Caption: Experimental workflow for Phenoxybenzamine-d5 HCl.

signaling_pathway cluster_membrane Cell Membrane Receptor α-Adrenergic Receptor Response Cellular Response (e.g., Inositol Phosphate Formation) Receptor->Response Signal Transduction NE Norepinephrine (Agonist) NE->Receptor Binds & Activates Phenoxy Phenoxybenzamine-d5 HCl (Irreversible Antagonist) Phenoxy->Receptor Binds & Irreversibly Blocks

Caption: Mechanism of α-Adrenergic Receptor antagonism.

References

Technical Support Center: Common Pitfalls in Using Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using deuterated internal standards in bioanalysis.

Isotopic Crosstalk and Interference

Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is the cause and how can I fix it?

A1: This issue is likely due to isotopic crosstalk or contamination of the deuterated internal standard (IS) with the unlabeled analyte.

Troubleshooting Guide:

  • Verify Isotopic Purity: Check the certificate of analysis for your deuterated standard to confirm its isotopic purity. Low isotopic purity can lead to the presence of unlabeled analyte.[1]

  • Check for Contamination: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]

  • Increase Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[2] If the mass difference is small (e.g., D2-labeled standard), interference from the naturally occurring isotopes of the analyte (e.g., M+2) can occur.[1] Consider using a standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[1]

Experimental Protocol: Assessing Isotopic Crosstalk

  • Prepare Samples:

    • Prepare a series of calibrants containing the unlabeled analyte at known concentrations.

    • Prepare a zero sample (blank matrix with no analyte or IS).[3]

    • Do not add the deuterated internal standard to these samples.[3]

  • Analysis:

    • Analyze the samples using the established LC-MS/MS method.[3]

    • Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.[3]

  • Data Evaluation:

    • Calculate the peak area of the signal observed in the internal standard channel for each calibrant.[3]

    • Plot the observed peak area in the IS channel against the analyte concentration.[3]

    • A linear relationship indicates isotopic crosstalk.[3]

Deuterium/Hydrogen (H/D) Exchange

Q2: My quantification results are inconsistent, and I suspect my deuterated standard is unstable. How can I confirm and mitigate this?

A2: This may be due to deuterium-hydrogen (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[4]

Troubleshooting Guide:

  • Review the Labeling Position: Examine the certificate of analysis to identify the location of the deuterium labels.[1] Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) are highly labile.[4] Also, deuterium on carbons adjacent to carbonyl groups can be susceptible to exchange.[4] Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings).[5]

  • Control pH: The rate of H/D exchange is highly pH-dependent, with minimum exchange occurring around pH 2.5-3.[4] Avoid storing stock solutions and samples in strongly acidic or basic conditions.[4][6]

  • Manage Temperature: Higher temperatures accelerate the rate of exchange.[4] Prepare solutions at room temperature and store them at the recommended temperature (typically -20°C or -80°C).[4]

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) for reconstituting the deuterated standard to minimize the presence of exchangeable protons.[4]

Experimental Protocol: Assessing Deuterium Exchange

  • Sample Preparation:

    • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[2]

  • Incubation:

    • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[2] You can also test various incubation times and temperatures.[4]

  • Analysis:

    • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[2]

  • Interpretation:

    • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[2]

Chromatographic Isotope Effect

Q3: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?

A3: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is known as the chromatographic isotope effect and is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[1] This can lead to differential matrix effects.[7]

Troubleshooting Guide:

  • Confirm Co-elution: Carefully examine the chromatograms to verify if the analyte and the internal standard are co-eluting.[5]

  • Modify the Gradient: A shallower gradient can increase the peak width of both the analyte and the internal standard, promoting better overlap.[1]

  • Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component can alter the selectivity and potentially reduce the separation.[1]

  • Use a Column with Reduced Resolution: This can help achieve co-elution of the analyte and the deuterated internal standard.[8]

Bioanalytical Workflow with a Deuterated Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated IS Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Matrix Effects

Q4: My analyte/internal standard response ratio is inconsistent across different lots of blank matrix. How can I investigate and address this?

A4: This variability is likely due to matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte and/or the internal standard.[9] If the analyte and IS do not co-elute perfectly, they can experience differential matrix effects, leading to inaccurate quantification.[7][8]

Troubleshooting Guide:

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from the co-eluting matrix components that are causing ion suppression.[5]

  • Improve Sample Preparation: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[5]

Experimental Protocol: Post-Extraction Spike Analysis for Matrix Effects

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).[5]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). Spike the deuterated internal standard into the extracted matrix at the same concentration as Set A.[5]

  • Analysis:

    • Analyze both sets of samples using your LC-MS method.[5]

  • Data Interpretation:

Comparison of Peak AreasInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[5]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[5]
Peak areas in both sets are comparable.The matrix has a minimal effect on the deuterated standard's signal.[5]

Troubleshooting Inconsistent Analyte/IS Response Ratio

Start Inconsistent Analyte/IS Response Ratio Check_Exchange Isotopic Exchange Suspected? Start->Check_Exchange Check_Matrix Differential Matrix Effects Suspected? Check_Exchange->Check_Matrix No Action_Exchange Review Label Position Control pH and Temperature Use ¹³C or ¹⁵N Standard Check_Exchange->Action_Exchange Yes Check_Purity IS Purity/Contamination Issue? Check_Matrix->Check_Purity No Action_Matrix Optimize Chromatography for Co-elution Improve Sample Cleanup Check_Matrix->Action_Matrix Yes End Consult Instrument Manufacturer Check_Purity->End No Action_Purity Verify Isotopic Purity Check for Unlabeled Analyte Contamination Check_Purity->Action_Purity Yes

Caption: A troubleshooting workflow for inconsistent analyte to internal standard response ratios.

Other Common Pitfalls

Q5: Can metabolic switching of my deuterated standard affect my results?

A5: Yes, if the deuteration is at a site of metabolism, it can slow down or "switch" the metabolic pathway to a different site. This is known as the kinetic isotope effect. If the metabolism of the deuterated standard differs significantly from the analyte, it will not be a good internal standard.

Q6: Are there special considerations when using deuterated standards in chiral chromatography?

A6: The small chemical difference in isotopically chiral molecules can make their separation by chiral chromatography challenging, often requiring long separation times.[10] It is important to ensure that the chiral separation method can adequately resolve the enantiomers of both the analyte and the deuterated internal standard.

Impact of Low Isotopic Purity

Low_Purity Low Isotopic Purity of Deuterated Standard Unlabeled_Analyte Presence of Unlabeled Analyte in IS Low_Purity->Unlabeled_Analyte Overestimation Overestimation of Analyte Concentration Unlabeled_Analyte->Overestimation

Caption: Logical relationship of low isotopic purity and its impact on quantitative accuracy.

Summary of Key Performance Parameters for Bioanalytical Method Validation
ParameterAcceptance Criteria
Accuracy Within 85-115% (80-120% for LLOQ)[7]
Precision (%CV) Should not exceed 15% (20% for LLOQ)[7]
Matrix Effect (%CV) ≤ 15% across at least six different sources[7]
Recovery Should be consistent across different concentrations[7]

References

Phenoxybenzamine Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenoxybenzamine chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my phenoxybenzamine peak exhibiting significant tailing?

Peak tailing is the most common issue in phenoxybenzamine chromatography and can be attributed to several factors:

  • Secondary Silanol Interactions: Phenoxybenzamine is a basic compound containing an amine group.[1] This group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 or C8 columns.[1][2] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. At mid-range pH, silanol groups are ionized and negatively charged, strongly attracting the positively charged phenoxybenzamine molecule.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[3] You can test for this by injecting a smaller sample volume; if the peak shape improves, mass overload was the likely cause.[3]

  • Extra-Column Dead Volume: Excessive volume in the system tubing, fittings, or detector cell can cause the analyte band to spread before and after the column, resulting in tailing.[3][4] Early eluting peaks are typically more affected by dead volume.[3]

Q2: What causes peak fronting in my phenoxybenzamine analysis?

Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Overload in Non-Linear Conditions: While mass overload typically causes tailing, it can sometimes lead to fronting, depending on the adsorption isotherm of the analyte on the specific stationary phase.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the initial band of the analyte to travel faster than the rest, leading to a fronting peak.[4]

  • Column Temperature Issues: In some cases, improper temperature control can lead to peak shape distortions, including fronting.

Q3: My phenoxybenzamine peak is split or has a shoulder. What is the problem?

Peak splitting or the appearance of shoulders suggests that the analyte band is being disrupted or that a co-eluting impurity is present.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to travel through different paths and resulting in a split peak.[5]

  • Column Void or Channeling: A void at the head of the column can create multiple paths for the sample to travel, leading to peak splitting.[5][6] This can happen from improper packing or physical shock to the column.

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to a distorted or split peak.[3][5]

  • Co-eluting Impurity: Phenoxybenzamine is known to degrade, especially in neutral or basic aqueous solutions, into impurities like phenoxybenzamine hydroxide (PBA-OH) and phenoxybenzamine nitrile (PBA-CN).[7][8] A shoulder on the main peak may be an unresolved degradation product.

Q4: How does mobile phase pH affect phenoxybenzamine peak shape?

Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like phenoxybenzamine.

  • Suppressing Silanol Interactions: Using a low pH mobile phase (e.g., pH 3.0) protonates the acidic silanol groups on the silica surface, neutralizing their negative charge.[5][9] This significantly reduces the electrostatic interaction with the positively charged phenoxybenzamine, leading to a more symmetrical peak. The United States Pharmacopeia (USP) method for phenoxybenzamine specifies a buffer solution at pH 3.0.[10]

  • Analyte Ionization: As a basic compound, phenoxybenzamine will be protonated and positively charged at acidic pH values. Controlling the pH ensures a consistent ionization state for the analyte, leading to reproducible retention times and peak shapes.

Q5: Can the choice of stationary phase improve my peak shape?

Yes, the stationary phase chemistry is crucial for obtaining a good peak shape.

  • Low Silanol Activity Columns: Using a column with minimal residual silanol groups is highly recommended.[11] Modern, well-endcapped columns or those specifically designed for analyzing basic compounds often provide superior peak shape.[2][4]

  • Alternative Chemistries: While C18 and C8 are common, other stationary phases can offer different selectivity that may help resolve phenoxybenzamine from impurities.[12][13] Phases with embedded polar groups or phenyl phases can provide alternative interaction mechanisms.[12]

  • High pH Stable Columns: Columns designed to be stable at high pH allow for the analysis of basic compounds in their neutral, uncharged state.[2] This eliminates ionic interactions with the stationary phase, often resulting in excellent peak symmetry.

Q6: My phenoxybenzamine sample seems unstable during analysis. How can I mitigate this?

Phenoxybenzamine is susceptible to degradation, which can affect analytical results and create impurity peaks.

  • Control Sample pH: Phenoxybenzamine degrades rapidly in neutral or basic aqueous solutions.[7][8] Ensure your sample diluent is acidic to maintain stability.

  • Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. The USP monograph warns that severe degradation can be observed if the assay preparation is allowed to stand for more than one hour.[10]

  • Temperature Control: Store stock solutions and samples at controlled, cool temperatures (e.g., 4°C) to slow degradation.[14] A study showed that a stock solution of phenoxybenzamine hydrochloride in propylene glycol was stable for 30 days at 4°C.[14]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Peak Tailing: A Systematic Approach

This guide provides a logical workflow for diagnosing and resolving peak tailing issues in phenoxybenzamine chromatography.

G start Peak Tailing Observed check_overload 1. Check for Mass Overload start->check_overload overload_test Inject 50% of original concentration. Does peak shape improve? check_overload->overload_test overload_yes Yes: Reduce sample concentration or injection volume. overload_test->overload_yes Yes check_ph 2. Check Mobile Phase pH overload_test->check_ph No solved Problem Solved overload_yes->solved ph_test Is pH < 4 and buffered? check_ph->ph_test ph_no No: Adjust mobile phase to pH 2.5-3.5 using a buffer (e.g., phosphate or formate). ph_test->ph_no No check_hardware 3. Inspect System Hardware ph_test->check_hardware Yes ph_no->solved hardware_test Check for dead volume (fittings, tubing). Is column old or showing high backpressure? check_hardware->hardware_test hardware_yes Yes: Use shorter, narrower ID tubing. Replace column and/or guard column. hardware_test->hardware_yes Yes consider_column 4. Consider Stationary Phase hardware_test->consider_column No hardware_yes->solved column_test Are you using a modern, high-purity, end-capped column? consider_column->column_test column_no No: Switch to a column with low silanol activity or one designed for basic compounds. column_test->column_no No column_test->solved Yes column_no->solved

Caption: A flowchart for troubleshooting phenoxybenzamine peak tailing.

Phenoxybenzamine Degradation Pathway

Understanding the degradation pathway is key to preventing the formation of impurities that can interfere with analysis. Phenoxybenzamine is known to degrade into two primary products in aqueous solutions.[7][8]

G PBA Phenoxybenzamine (PBA) PBA_OH Phenoxybenzamine Hydroxide (PBA-OH) 'tertiary amine phenoxybenzamine' PBA->PBA_OH Degradation in neutral/ basic aqueous solution PBA_CN Phenoxybenzamine Nitrile (PBA-CN) 'unknown related substance' PBA->PBA_CN Degradation

Caption: Degradation pathway of Phenoxybenzamine (PBA).

Table 1: Comparison of HPLC Methods for Phenoxybenzamine Analysis

This table summarizes quantitative data from various published methods for easy comparison.

ParameterMethod A[15]Method B (USP)[10]Method C[11]
Stationary Phase C18L7 (C8)Newcrom R1 (low silanol)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mmNot Specified
Mobile Phase Methanol:Water (80:20)Acetonitrile:Buffer (55:45)Acetonitrile, Water, Phosphoric Acid
Buffer NoneSodium Phosphate (pH 3.0)Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 272 nm268 nmNot Specified
Experimental Protocol: USP Method for Phenoxybenzamine HCl Capsules

This protocol is adapted from the official USP monograph and is suitable for assay and impurity analysis.[10]

1. Solutions Preparation:

  • Buffer Solution (pH 3.0): Dissolve 1.1 g of anhydrous monobasic sodium phosphate in 500 mL of water. Adjust the pH to 3.0 with concentrated phosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer solution and acetonitrile in a 45:55 ratio.

  • Standard Preparation (0.2 mg/mL): Accurately weigh and dissolve USP Phenoxybenzamine Hydrochloride RS in acetonitrile to obtain a known concentration of 0.2 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Assay Preparation (0.2 mg/mL):

    • Weigh the contents of not fewer than 20 capsules.

    • Transfer an accurately weighed portion of the mixed powder, equivalent to about 10 mg of phenoxybenzamine hydrochloride, to a 50-mL volumetric flask.

    • Add about 40 mL of acetonitrile and sonicate for 15 minutes with occasional swirling.

    • Cool to room temperature and dilute with acetonitrile to volume.

    • Filter through a 0.45-µm nylon membrane filter, discarding the first few mL of the filtrate. Use the subsequent filtrate.

    • NOTE: Analyze within 1 hour of preparation to avoid degradation.[10]

2. Chromatographic System:

  • Instrument: Liquid chromatograph equipped with a 268-nm UV detector.

  • Column: 4.6-mm × 15-cm containing L7 packing (C8).

  • Column Temperature: Ambient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Approximately 10 µL.

3. System Suitability:

  • Preparation: Mix 0.5 mL of 0.1 N sodium hydroxide with 10 mL of the Standard preparation in a vial. This will induce degradation to check the resolving power of the system.

  • Requirement: The resolution (R) between the phenoxybenzamine peak and the primary degradant peak (eluting at approx. 9.4 minutes) must be not less than 4.0.

  • Precision: The relative standard deviation (RSD) for five replicate injections of the Standard preparation should not be more than 2.0%.

4. Procedure:

  • Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for the phenoxybenzamine peak.

  • Calculate the quantity of phenoxybenzamine hydrochloride in the portion of capsules taken.

Experimental Workflow for Method Optimization

This diagram outlines a general workflow for developing or optimizing a chromatographic method for phenoxybenzamine, focusing on improving peak shape.

G cluster_prep 1. Preparation cluster_analysis 2. Initial Analysis cluster_eval 3. Evaluation cluster_optim 4. Optimization Loop prep_sample Prepare Sample in Weak, Acidic Diluent select_column Select Initial Column (e.g., Modern C18) prep_sample->select_column prep_mobile Prepare Buffered Mobile Phase (pH 3) prep_mobile->select_column run_analysis Perform Initial Run select_column->run_analysis eval_peak Evaluate Peak Shape (Tailing, Splitting) run_analysis->eval_peak is_good Is Peak Shape Acceptable? eval_peak->is_good optim_mobile Adjust Mobile Phase (Organic %, Additives) is_good->optim_mobile No final Final Method is_good->final Yes optim_column Test Alternative Column (Low Silanol, Phenyl, etc.) optim_mobile->optim_column optim_column->run_analysis Re-analyze

Caption: A workflow for optimizing a phenoxybenzamine HPLC method.

References

Addressing signal suppression in LC-MS analysis of Phenoxybenzamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression during the LC-MS analysis of Phenoxybenzamine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of Phenoxybenzamine, with a focus on signal suppression.

Q1: We are observing low signal intensity and poor reproducibility for Phenoxybenzamine in our plasma samples. What could be the cause?

A1: Low signal intensity and poor reproducibility are classic signs of matrix effects, most commonly ion suppression.[1] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of Phenoxybenzamine in the mass spectrometer's ion source, leading to a suppressed signal.[2][3] The issue is particularly prevalent in complex matrices like plasma and can vary between different sample lots, contributing to poor reproducibility.[4]

Q2: How can we confirm that signal suppression is affecting our Phenoxybenzamine analysis?

A2: A standard method to diagnose and quantify signal suppression is the post-extraction spike experiment.[4] This involves comparing the peak area of Phenoxybenzamine in a clean solution (neat standard) to its peak area when spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample indicates ion suppression. The degree of suppression can be quantified using the Matrix Factor (MF), calculated as:

MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

An MF value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Visualizing the Concept of Ion Suppression

The following diagram illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source.

Mechanism of Ion Suppression in ESI-MS cluster_ideal Ideal Conditions (Clean Sample) cluster_suppression Signal Suppression (Complex Matrix) LC_Eluent_Ideal LC Eluent (Analyte) Droplet_Ideal Charged Droplet (Analyte Ions) LC_Eluent_Ideal->Droplet_Ideal Nebulization & Ionization Gas_Phase_Ideal Gas Phase Ions (High Signal) Droplet_Ideal->Gas_Phase_Ideal Solvent Evaporation LC_Eluent_Suppression LC Eluent (Analyte + Matrix Components) Droplet_Suppression Charged Droplet (Competition for Charge & Surface Area) LC_Eluent_Suppression->Droplet_Suppression Nebulization & Ionization Gas_Phase_Suppression Gas Phase Ions (Reduced Analyte Ions, Low Signal) Droplet_Suppression->Gas_Phase_Suppression Inefficient Evaporation & Ionization

Mechanism of Ion Suppression

Q3: What are the most effective strategies to mitigate signal suppression for Phenoxybenzamine?

A3: A multi-pronged approach is often most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. While simple Protein Precipitation (PPT) is fast, it often fails to remove phospholipids, a major source of ion suppression.[6] More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[5][7]

  • Improve Chromatographic Separation: Adjusting the LC method to chromatographically separate Phenoxybenzamine from the regions of ion suppression is a powerful strategy.[8] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase to alter the retention time of Phenoxybenzamine relative to interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Phenoxybenzamine is the gold standard for compensating for matrix effects.[5] Because it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.

  • Sample Dilution: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and resolve signal suppression issues.

Troubleshooting Workflow for Signal Suppression Start Poor Signal/Reproducibility for Phenoxybenzamine Confirm_Suppression Perform Post-Extraction Spike Experiment Start->Confirm_Suppression Calculate_MF Calculate Matrix Factor (MF) Confirm_Suppression->Calculate_MF Decision_MF Is MF < 85%? Calculate_MF->Decision_MF Optimize_Sample_Prep Improve Sample Preparation (e.g., SPE, LLE) Decision_MF->Optimize_Sample_Prep Yes No_Suppression Consider Other Issues (e.g., Instrument Performance) Decision_MF->No_Suppression No Optimize_LC Optimize Chromatography (Separate from Suppression Zone) Optimize_Sample_Prep->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Re_evaluate Re-evaluate MF Use_SIL_IS->Re_evaluate Re_evaluate->Decision_MF Acceptable Method Acceptable

Troubleshooting Workflow

Quantitative Data on Sample Preparation Methods

Table 1: Example Extraction Recovery of a Small Molecule Drug from Human Plasma

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (PPT)95.28.5
Liquid-Liquid Extraction (LLE)88.75.1
Solid-Phase Extraction (SPE)92.44.3

Table 2: Example Matrix Effect for a Small Molecule Drug in Human Plasma

Sample Preparation MethodMean Matrix Factor (%)Interpretation
Protein Precipitation (PPT)65.8Significant Ion Suppression
Liquid-Liquid Extraction (LLE)89.3Minor Ion Suppression
Solid-Phase Extraction (SPE)98.1Minimal Matrix Effect

Disclaimer: The data in Tables 1 and 2 are for illustrative purposes only and are based on general expectations for the analysis of small molecules in biological matrices. Actual results for Phenoxybenzamine will vary and must be determined experimentally.

Detailed Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS

This protocol describes a representative method for the analysis of Phenoxybenzamine in human plasma, employing Solid-Phase Extraction for sample cleanup to minimize signal suppression.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Sample Loading:

    • To 100 µL of human plasma, add 10 µL of a suitable internal standard (ideally, a stable isotope-labeled Phenoxybenzamine).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M Formic Acid.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute Phenoxybenzamine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.6-4.0 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Example):

    • Phenoxybenzamine: To be determined by direct infusion (e.g., Q1: 304.2 -> Q3: 100.1)

    • Internal Standard: To be determined based on the specific IS used.

Experimental Workflow Diagram

The following diagram outlines the key steps in the bioanalytical workflow for Phenoxybenzamine.

LC-MS/MS Bioanalytical Workflow for Phenoxybenzamine Sample_Collection Plasma Sample Collection (+ Anticoagulant) Sample_Spiking Spike with Internal Standard (e.g., SIL-Phenoxybenzamine) Sample_Collection->Sample_Spiking Sample_Prep Sample Preparation (Solid-Phase Extraction) Sample_Spiking->Sample_Prep LC_Separation LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Processing & Quantification (Peak Area Ratio) MS_Detection->Data_Analysis

LC-MS/MS Bioanalytical Workflow

References

Technical Support Center: Stability of Phenoxybenzamine-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Phenoxybenzamine-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Phenoxybenzamine-d5 and why is it used in bioanalysis?

A1: Phenoxybenzamine-d5 is a deuterated form of Phenoxybenzamine, a non-selective, irreversible α-adrenoceptor antagonist.[1][2] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Phenoxybenzamine-d5 is commonly used as an internal standard (IS) for the accurate quantification of Phenoxybenzamine in biological samples.[3] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.

Q2: What are the general storage recommendations for solid Phenoxybenzamine-d5?

A2: Solid Phenoxybenzamine-d5 hydrochloride should be stored at -20°C. Under these conditions, it is stable for at least four years.[4]

Q3: What are the key stability assessments required for bioanalytical methods?

A3: For bioanalytical method validation, it is crucial to evaluate the stability of the analyte in the biological matrix under various conditions that samples may encounter during handling and storage. These include:

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.[5][6]

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.[1][7]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.[8][9]

  • Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.[10]

Q4: What are the known degradation pathways for Phenoxybenzamine?

A4: Phenoxybenzamine is known to undergo rapid degradation in neutral or basic aqueous solutions. The primary degradation product is phenoxybenzamine hydroxide (PBA-OH), formed through hydrolysis. Another identified degradation product is phenoxybenzamine nitrile (PBA-CN).[11] It is important to consider these potential degradants when developing and troubleshooting analytical methods.

Q5: How does the pH of the biological matrix affect the stability of Phenoxybenzamine-d5?

A5: Given that Phenoxybenzamine degrades rapidly in neutral to basic aqueous solutions, the pH of the biological matrix is a critical factor. The pH of plasma can increase upon storage, potentially accelerating the degradation of Phenoxybenzamine.[11][12] It is advisable to control the pH of the samples, if necessary, by using buffered collection tubes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the stability testing and analysis of Phenoxybenzamine-d5 in biological matrices.

Issue Potential Cause(s) Recommended Action(s)
Low recovery of Phenoxybenzamine-d5 in stability samples. Degradation: Phenoxybenzamine is susceptible to hydrolysis, especially at neutral or basic pH. The pH of the biological matrix may have increased during storage.- Ensure proper and consistent storage temperatures. - Consider using buffered collection tubes to maintain a stable pH. - Minimize the time samples are kept at room temperature during processing.
Adsorption to container surfaces: Phenoxybenzamine is a lipophilic compound and may adsorb to plastic or glass surfaces.- Use silanized glassware or low-binding polypropylene tubes. - Evaluate different container materials during method development.
High variability in Phenoxybenzamine-d5 signal between replicates. Inconsistent sample handling: Variations in thawing time, temperature, or vortexing can lead to inconsistent results.- Standardize all sample handling procedures. - Ensure complete thawing and thorough but consistent mixing of samples before extraction.
Differential matrix effects: Variations in the composition of the biological matrix between samples can lead to ion suppression or enhancement in the mass spectrometer.- Optimize the sample preparation method to effectively remove matrix components. - Ensure chromatographic separation of Phenoxybenzamine-d5 from interfering matrix components.
Chromatographic peak for Phenoxybenzamine-d5 is broad or shows tailing. Poor chromatography: Issues with the analytical column, mobile phase, or gradient can lead to poor peak shape.- Ensure the pH of the mobile phase is appropriate for the analyte. - Use a guard column to protect the analytical column from matrix contaminants. - Evaluate different column chemistries.
Presence of unexpected peaks in the chromatogram. Degradation products: The presence of phenoxybenzamine hydroxide or phenoxybenzamine nitrile.- Monitor for the mass transitions of known degradation products. - Adjust sample handling and storage conditions to minimize degradation.
Contamination: Contamination from solvents, collection tubes, or other laboratory equipment.- Use high-purity solvents and reagents. - Perform blank injections to identify sources of contamination.
Isotopic exchange (H/D exchange) observed for Phenoxybenzamine-d5. Unstable deuterium label: Although the deuterium atoms in Phenoxybenzamine-d5 are on the phenoxy ring and generally stable, extreme pH or temperature conditions could potentially lead to exchange.- Avoid exposing samples and solutions to harsh acidic or basic conditions. - If exchange is suspected, confirm by monitoring the mass spectrum for the appearance of the unlabeled analyte.

Quantitative Data Summary

The following tables provide representative stability data for Phenoxybenzamine-d5 in human plasma. These values are based on typical acceptance criteria for bioanalytical method validation (i.e., mean concentration within ±15% of the nominal concentration). Users should generate their own data as part of their specific method validation.

Table 1: Freeze-Thaw Stability of Phenoxybenzamine-d5 in Human Plasma

AnalyteNominal Conc. (ng/mL)Cycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
Phenoxybenzamine-d5598.597.296.5
Phenoxybenzamine-d550099.198.497.8

Table 2: Short-Term (Bench-Top) Stability of Phenoxybenzamine-d5 in Human Plasma at Room Temperature

AnalyteNominal Conc. (ng/mL)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
Phenoxybenzamine-d55101.299.895.3
Phenoxybenzamine-d5500100.5100.196.7

Table 3: Long-Term Stability of Phenoxybenzamine-d5 in Human Plasma at -80°C

AnalyteNominal Conc. (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
Phenoxybenzamine-d5599.398.797.596.1
Phenoxybenzamine-d5500100.299.598.997.4

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh the required amount of Phenoxybenzamine-d5 hydrochloride and dissolve it in methanol to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C in amber glass vials.

  • Working Solutions: Prepare working solutions by diluting the stock solution with methanol:water (50:50, v/v) to the desired concentrations for spiking into the biological matrix.

2. Freeze-Thaw Stability Assessment

  • Spike a pool of the appropriate biological matrix (e.g., human plasma) with Phenoxybenzamine-d5 to obtain low and high concentration quality control (QC) samples.

  • Aliquot the QC samples into separate tubes.

  • Analyze one set of aliquots immediately (Time 0).

  • Freeze the remaining aliquots at -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Analyze one set of thawed aliquots.

  • Refreeze the remaining aliquots at -80°C for at least 12 hours.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • Calculate the percentage recovery at each cycle relative to the Time 0 samples.

3. Short-Term (Bench-Top) Stability Assessment

  • Spike a pool of the biological matrix with Phenoxybenzamine-d5 to obtain low and high concentration QC samples.

  • Aliquot the QC samples.

  • Analyze one set of aliquots immediately (Time 0).

  • Keep the remaining aliquots at room temperature for specified time points (e.g., 4, 8, and 24 hours).

  • Analyze the samples at each time point.

  • Calculate the percentage recovery at each time point relative to the Time 0 samples.

4. Long-Term Stability Assessment

  • Spike a pool of the biological matrix with Phenoxybenzamine-d5 to obtain low and high concentration QC samples.

  • Aliquot the QC samples and store them at the intended long-term storage temperature (e.g., -80°C).

  • Analyze a set of aliquots at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

  • Calculate the percentage recovery at each time point relative to the initial (Time 0) concentration.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis spike Spike Blank Matrix with Phenoxybenzamine-d5 aliquot Aliquot QC Samples spike->aliquot ft Freeze-Thaw Stability (min. 3 cycles) aliquot->ft st Short-Term Stability (Room Temperature) aliquot->st lt Long-Term Stability (-80°C) aliquot->lt extract Sample Extraction ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation (% Recovery) lcms->data

Caption: Experimental workflow for stability testing of Phenoxybenzamine-d5.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? degradation Analyte Degradation start->degradation Yes matrix Matrix Effects start->matrix Yes handling Inconsistent Handling start->handling Yes ph_control Control Sample pH degradation->ph_control optimize_prep Optimize Sample Prep matrix->optimize_prep standardize_sop Standardize SOPs handling->standardize_sop

Caption: Logical workflow for troubleshooting inconsistent stability results.

DegradationPathway pbz Phenoxybenzamine C18H22ClNO h2o H2O (Hydrolysis) pbz->h2o pba_cn Phenoxybenzamine Nitrile C18H20N2O pbz->pba_cn Minor Pathway pba_oh Phenoxybenzamine Hydroxide C18H23NO2 h2o->pba_oh Major Product

Caption: Proposed degradation pathway of Phenoxybenzamine.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Phenoxybenzamine Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Phenoxybenzamine in biological matrices, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Phenoxybenzamine-d5 as an internal standard. While detailed, publicly available protocols for a validated Phenoxybenzamine bioanalytical assay are scarce, this document synthesizes best practices and common parameters to present a representative LC-MS/MS method. Additionally, it offers a comparison with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

FeatureLC-MS/MS with Phenoxybenzamine-d5HPLC-UVGC-MS
Principle Chromatographic separation followed by mass-based detection of parent and product ions.Chromatographic separation followed by detection based on UV absorbance.Chromatographic separation of volatile compounds followed by mass-based detection.
Selectivity Very High (due to MRM)Moderate to GoodHigh
Sensitivity Very High (pg/mL levels achievable)Low to Moderate (ng/mL to µg/mL levels)High
Internal Standard Stable Isotope Labeled (Phenoxybenzamine-d5)Structurally similar compoundStructurally similar compound or stable isotope labeled
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase ExtractionLiquid-Liquid Extraction or Solid-Phase ExtractionDerivatization often required, Liquid-Liquid Extraction or Solid-Phase Extraction
Throughput HighModerateModerate
Instrumentation Cost HighLowModerate
Primary Application Pharmacokinetic studies, therapeutic drug monitoring, trace level analysis.Analysis of pharmaceutical formulations, quality control.Forensic analysis, screening for drugs of abuse.

Representative LC-MS/MS Method for Phenoxybenzamine Assay

This section details a representative experimental protocol for a validated LC-MS/MS assay for the quantification of Phenoxybenzamine in human plasma, using Phenoxybenzamine-d5 as an internal standard.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Phenoxybenzamine-d5 internal standard working solution (e.g., 10 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Phenoxybenzamine: m/z 304.1 → 100.1; Phenoxybenzamine-d5: m/z 309.1 → 105.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for Phenoxybenzamine. A validated method for Phenoxybenzamine in plasma by LC-MS/MS has been reported with a lower limit of quantification (LLOQ) of 25.0 pg/mL.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Range To be defined based on expected concentrationse.g., 25.0 - 5000 pg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability Analyte stable under tested conditionsStable

Alternative Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte.

Methodology Outline:

  • Sample Preparation: Typically requires a more rigorous clean-up than for LC-MS/MS to remove interfering substances that may absorb at the same wavelength as Phenoxybenzamine. Liquid-liquid extraction or solid-phase extraction are common.

  • Chromatography: An isocratic or gradient elution on a C18 column is typically used. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection would be performed at a wavelength where Phenoxybenzamine exhibits maximum absorbance, likely around 270-280 nm.

Advantages:

  • Lower instrumentation cost and wider availability.

  • Simpler operation and maintenance.

Disadvantages:

  • Lower sensitivity and selectivity compared to LC-MS/MS.

  • More susceptible to interference from matrix components.

  • Not suitable for trace-level quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase, followed by mass spectrometric detection.

Methodology Outline:

  • Sample Preparation: As Phenoxybenzamine is not sufficiently volatile for direct GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability. This adds complexity to the sample preparation procedure. Extraction from the biological matrix is also required.

  • Chromatography: A capillary column with a non-polar stationary phase is typically used. The temperature of the GC oven is programmed to ramp up to facilitate the elution of the analytes.

  • Detection: Electron ionization (EI) is a common ionization technique, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.

Advantages:

  • High chromatographic resolution.

  • Provides structural information from mass spectra.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable, often necessitating derivatization.

  • Sample preparation can be more complex and time-consuming.

  • Not ideal for polar or high molecular weight compounds.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (Phenoxybenzamine-d5) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Phenoxybenzamine assay using LC-MS/MS.

logical_relationship method Bioanalytical Method Selection lcms LC-MS/MS method->lcms hplcuv HPLC-UV method->hplcuv gcms GC-MS method->gcms sensitivity High Sensitivity (pg/mL) lcms->sensitivity selectivity High Selectivity lcms->selectivity cost Low Cost & Accessibility hplcuv->cost volatility Volatility Requirement gcms->volatility

Caption: Key factors influencing the choice of bioanalytical method.

A Comparative Guide to Phenoxybenzamine Quantification: HPLC-UV, LC-MS/MS, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenoxybenzamine is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the experimental protocols and performance characteristics of each method, offering a direct comparison to aid in the selection of the most appropriate technique for specific research needs. All quantitative data is summarized for clear comparison, and detailed methodologies for the key experiments are provided.

Comparative Analysis of Quantification Methods

The choice of analytical method for phenoxybenzamine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and a hypothetical GC-MS method based on common practices for similar analytes.

ParameterHPLC-UVLC-MS/MS (Hypothetical)GC-MS with Derivatization (Hypothetical)
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) Not explicitly stated, but method developed for drug substance and product analysisExpected in the low ng/mL to pg/mL rangeExpected in the ng/mL range
Limit of Quantification (LOQ) Not explicitly stated, but method developed for drug substance and product analysisExpected in the low ng/mL to pg/mL rangeExpected in the ng/mL range
Accuracy (% Recovery) Not explicitly statedExpected to be within 85-115%Expected to be within 85-115%
Precision (%RSD) Not explicitly statedExpected to be < 15%Expected to be < 15%
Selectivity Good, but susceptible to interference from structurally similar compounds.Excellent, highly selective due to mass-based detection.Very high, especially with selected ion monitoring (SIM).
Sample Throughput ModerateHighLow to moderate (due to derivatization)
Instrumentation Cost Low to moderateHighModerate
Complexity Relatively simpleComplexModerate to complex (includes derivatization)

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of phenoxybenzamine in drug substance and pharmaceutical dosage forms. A stability-indicating method has been developed and validated, demonstrating its specificity in the presence of degradation products.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of buffer and organic solvent (e.g., acetonitrile or methanol)

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength appropriate for phenoxybenzamine

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of phenoxybenzamine hydrochloride in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • For drug products, dissolve a known amount of the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

Validation Parameters:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[2]

  • Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of phenoxybenzamine in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies. While a specific validated method for phenoxybenzamine was not found in the provided search results, a general approach based on methods for other small molecules in biological fluids is described below.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column, such as a C18 or C8, with appropriate dimensions (e.g., 2.1 x 50 mm, <3 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for phenoxybenzamine and an internal standard.

Sample Preparation (for plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.

  • Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable extraction solvent (e.g., methyl tert-butyl ether) and an internal standard. Vortex mix and centrifuge. Separate the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences and elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.

Validation Parameters:

  • The method should be validated according to FDA or other relevant regulatory guidelines for bioanalytical method validation. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the quantification of phenoxybenzamine, particularly due to its high resolution and specificity. However, due to the polarity and low volatility of phenoxybenzamine, a derivatization step is generally required to improve its chromatographic behavior.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to ensure good separation and peak shape.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized phenoxybenzamine and internal standard.

Sample Preparation and Derivatization:

  • Extract phenoxybenzamine from the sample matrix using LLE or SPE as described for the LC-MS/MS method.

  • Evaporate the extract to dryness.

  • Add a derivatizing agent. Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride).[3][4][5][6] The reaction is typically carried out at an elevated temperature for a specific duration.

  • After the reaction is complete, the sample is ready for injection into the GC-MS.

Validation Parameters:

  • The validation of a GC-MS method should follow similar guidelines as for LC-MS/MS, with particular attention to the reproducibility and completeness of the derivatization reaction.

Workflow and Pathway Diagrams

To visualize the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application & Reporting start Define Analytical Requirements method_dev Method Development (HPLC-UV, LC-MS/MS, GC-MS) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision stability Stability precision->stability sample_analysis Routine Sample Analysis stability->sample_analysis report Validation Report & Documentation sample_analysis->report

Bioanalytical Method Validation Workflow

Sample_Preparation_Workflow cluster_lcms LC-MS/MS cluster_gcms GC-MS start Biological Sample (e.g., Plasma) lcms_prep Protein Precipitation / LLE / SPE start->lcms_prep gcms_prep LLE / SPE start->gcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis derivatization Derivatization gcms_prep->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Sample Preparation for Chromatographic Analysis

References

A Head-to-Head Battle in Bioanalysis: Phenoxybenzamine-d5 vs. 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of quantitative bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They are designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides a comprehensive comparison of two common types of SILs for the analysis of Phenoxybenzamine: the deuterated standard, Phenoxybenzamine-d5, and its carbon-13 (¹³C)-labeled counterpart.

Phenoxybenzamine is an irreversible alpha-adrenergic antagonist used to manage hypertension associated with pheochromocytoma.[1][2] Accurate quantification in biological matrices is essential for both clinical management and drug development. While both deuterated and ¹³C-labeled standards are employed for this purpose, their subtle physicochemical differences can lead to significant variations in analytical performance.

Key Performance Differences: A Tabular Summary

The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost, availability, and analytical robustness. The following table summarizes the key performance characteristics based on well-established principles of stable isotope dilution analysis.[3][4]

FeaturePhenoxybenzamine-d5 (Deuterated)¹³C-Labeled PhenoxybenzamineRationale & Implications
Chromatographic Co-elution Often elutes slightly earlier than unlabeled Phenoxybenzamine.[3][5]Co-elutes perfectly with unlabeled Phenoxybenzamine.[6][7]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[8]
Isotopic Stability Can be susceptible to back-exchange (D for H), especially if the labels are on exchangeable or labile positions.[3][9]Highly stable and not prone to exchange under typical analytical conditions.[3][10]The ¹³C label is incorporated into the carbon skeleton of the molecule, making it robust. Deuterium exchange can compromise the accuracy of the assay by converting the internal standard to the unlabeled analyte.[9]
Isotope Effects The significant mass difference between Deuterium (D) and Hydrogen (H) can lead to different fragmentation patterns and ionization efficiencies compared to the analyte.[5][7]Minimal isotope effects due to the smaller relative mass difference between ¹³C and ¹²C.[8]¹³C-labeled standards behave almost identically to their native counterparts in the mass spectrometer, leading to a more consistent response and improved accuracy.[10]
Accuracy & Precision Can provide acceptable accuracy and precision, but may be compromised by the factors listed above.Generally provides superior accuracy and precision due to better co-elution and isotopic stability.[6][11]For pivotal bioanalytical studies, the higher fidelity of ¹³C-labeled standards often justifies the investment.
Cost & Availability Generally less expensive and more readily available.[12][13]Typically more expensive and may require custom synthesis.[4][13]The synthetic routes for introducing deuterium are often simpler than the multi-step syntheses required for ¹³C-labeling.

Quantitative Performance Comparison

While specific experimental data directly comparing Phenoxybenzamine-d5 and a ¹³C-labeled analog is not widely published, the following table presents expected performance metrics based on studies of other analytes comparing deuterated and ¹³C-labeled internal standards.[6][14][15]

Performance MetricPhenoxybenzamine-d5¹³C-Labeled PhenoxybenzamineExpected Outcome
Retention Time Difference (Analyte - IS) -0.1 to -0.3 minutes0 minutes¹³C-labeled standards are expected to have identical retention times to the analyte.
Coefficient of Variation (CV%) in Matrix 3-7%1-4%The superior ability of ¹³C-labeled standards to compensate for matrix effects typically results in lower variability and higher precision.
IS-Normalized Matrix Factor 0.90 - 1.100.98 - 1.02The matrix factor assesses the impact of the matrix on ionization. A value closer to 1 indicates better compensation by the internal standard.
Relative Recovery (%) 90-105%98-102%While both should track the analyte's recovery, the physicochemical differences of deuterated standards can sometimes lead to slight variations.

Experimental Protocols

To empirically evaluate the performance of Phenoxybenzamine-d5 versus a ¹³C-labeled internal standard, a series of validation experiments should be conducted. Below is a generalized protocol for a matrix effect study.

Objective: To assess and compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in human plasma.

Materials:

  • Phenoxybenzamine certified reference standard

  • Phenoxybenzamine-d5 internal standard

  • ¹³C-Labeled Phenoxybenzamine internal standard

  • Control human plasma (drug-free)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of Phenoxybenzamine and both internal standards in methanol. Create a series of working solutions for calibration curves and quality control (QC) samples.

  • Sample Preparation:

    • Set 1 (Neat Solution): Spike the working standard solution into a mixture of methanol and water.

    • Set 2 (Post-extraction Spike): Extract blank plasma using a protein precipitation method (e.g., add 3 volumes of acetonitrile, vortex, and centrifuge). Spike the resulting supernatant with the working standard solution.

    • Set 3 (Pre-extraction Spike): Spike blank plasma with the working standard solution. Then, perform the protein precipitation extraction.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for each internal standard.

  • Data Analysis:

    • Calculate the peak areas for the analyte and internal standards in all three sets.

    • Matrix Effect (ME): ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100

    • Recovery (RE): RE (%) = (Peak area in Set 3 / Peak area in Set 2) * 100

    • IS-Normalized Matrix Factor (MF): MF = (Peak Area Analyte in Set 2 / Peak Area IS in Set 2) / (Peak Area Analyte in Set 1 / Peak Area IS in Set 1)

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams were created using the DOT language.

cluster_0 Sample Preparation cluster_1 Analysis Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Extraction Extraction IS Spiking->Extraction LC Separation LC Separation Extraction->LC Separation Inject MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Quantification

Bioanalytical workflow using a stable isotope-labeled internal standard.

Phenoxybenzamine-d5 Phenoxybenzamine-d5 Slightly Earlier Elution Slightly Earlier Elution Phenoxybenzamine-d5->Slightly Earlier Elution Potential for H/D Exchange Potential for H/D Exchange Phenoxybenzamine-d5->Potential for H/D Exchange Lower Cost Lower Cost Phenoxybenzamine-d5->Lower Cost 13C-Phenoxybenzamine 13C-Phenoxybenzamine Perfect Co-elution Perfect Co-elution 13C-Phenoxybenzamine->Perfect Co-elution High Isotopic Stability High Isotopic Stability 13C-Phenoxybenzamine->High Isotopic Stability Higher Cost Higher Cost 13C-Phenoxybenzamine->Higher Cost

Logical comparison of key characteristics of deuterated vs. ¹³C-labeled standards.

Conclusion and Recommendation

For the quantitative analysis of Phenoxybenzamine, both deuterated and ¹³C-labeled internal standards can be utilized. However, for applications demanding the highest level of accuracy, precision, and robustness, such as regulated bioanalysis in support of clinical trials, ¹³C-labeled Phenoxybenzamine is the superior choice.[3][11] Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, leading to more reliable and defensible quantitative data.[6][7]

Phenoxybenzamine-d5 represents a viable and more cost-effective alternative, particularly for research-grade assays or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[4] Ultimately, the selection between Phenoxybenzamine-d5 and a ¹³C-labeled internal standard will hinge on the specific requirements of the assay, the complexity of the biological matrix, and budgetary considerations. For pivotal studies, the investment in a ¹³C-labeled internal standard is strongly justified by the enhanced quality and reliability of the resulting data.

References

In-Vitro Showdown: Phenoxybenzamine vs. Phenoxybenzamine-d5 - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of the alpha-adrenergic antagonist Phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5. While direct comparative studies are not extensively available in public literature, this document outlines the theoretical advantages of deuteration, the necessary experimental protocols for a robust comparison, and the expected outcomes based on established pharmacological principles.

Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors, widely used in the management of pheochromocytoma.[1][2] It functions by covalently binding to α-adrenoceptors, leading to long-lasting vasodilation.[3][4] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to enhance pharmacokinetic properties, primarily by slowing down metabolic processes.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a reduced rate of metabolism, potentially improving the drug's half-life and metabolic stability.[5]

Pharmacological Profile Comparison

The primary anticipated difference between Phenoxybenzamine and Phenoxybenzamine-d5 lies in their metabolic stability. The deuteration at the phenoxy group in Phenoxybenzamine-d5 is expected to slow down enzymatic metabolism at this site. However, the core pharmacodynamic properties, such as receptor binding affinity and potency, are expected to remain largely unchanged as the deuteration is not at a site critical for receptor interaction.

ParameterPhenoxybenzaminePhenoxybenzamine-d5 (Expected)Rationale for Expected Outcome
Receptor Binding Affinity (Ki) High affinity for α1 and α2-adrenergic receptors.[1]Similar to PhenoxybenzamineDeuteration is unlikely to alter the molecular shape and electronic distribution responsible for receptor binding.
Potency (IC50/EC50) Potent antagonist of α-adrenergic receptor signaling.[1]Similar to PhenoxybenzamineAs potency is a function of receptor affinity and efficacy, it is expected to be comparable.
In-Vitro Metabolic Stability (t½) Subject to hepatic metabolism.[2]Higher than PhenoxybenzamineThe stronger C-D bond is expected to reduce the rate of enzymatic degradation by cytochrome P450 enzymes.[5]
Intrinsic Clearance (CLint) Moderate to highLower than PhenoxybenzamineA direct consequence of increased metabolic stability.

Experimental Protocols for In-Vitro Comparison

A direct in-vitro comparison of Phenoxybenzamine and Phenoxybenzamine-d5 would necessitate the following key experiments:

Receptor Binding Assay

This assay determines the binding affinity of the compounds to α-adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Phenoxybenzamine and Phenoxybenzamine-d5 for α1- and α2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing α1- and α2-adrenergic receptors are prepared from cell lines (e.g., HEK293, CHO) or animal tissues.

    • Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2) is incubated with the prepared membranes.

    • Competitive Binding: Increasing concentrations of unlabeled Phenoxybenzamine or Phenoxybenzamine-d5 are added to compete with the radioligand for binding to the receptors.

    • Detection: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization Assay)

This assay measures the functional potency of the compounds as antagonists.

  • Objective: To determine the IC50 value of Phenoxybenzamine and Phenoxybenzamine-d5 in inhibiting agonist-induced cellular responses.

  • Methodology:

    • Cell Culture: Cells expressing the target α-adrenergic receptor and a calcium indicator dye are cultured.

    • Antagonist Incubation: The cells are pre-incubated with varying concentrations of Phenoxybenzamine or Phenoxybenzamine-d5.

    • Agonist Stimulation: A known α-adrenergic agonist (e.g., phenylephrine) is added to stimulate the receptors.

    • Signal Detection: The resulting increase in intracellular calcium is measured using a fluorescence plate reader.

    • Data Analysis: The IC50 values are determined by plotting the inhibition of the agonist response against the antagonist concentration.

Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of Phenoxybenzamine and Phenoxybenzamine-d5.

  • Methodology:

    • Incubation: The test compounds are incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.

    • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams depict the signaling pathway of Phenoxybenzamine and a typical experimental workflow for the in-vitro comparison.

G Phenoxybenzamine Phenoxybenzamine Alpha_Receptor α-Adrenergic Receptor (α1 and α2) Phenoxybenzamine->Alpha_Receptor Irreversibly Blocks G_Protein Gq/Gi Protein Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (α1) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (α2) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasodilation Vasodilation Ca_Release->Vasodilation PKC_Activation->Vasodilation

Caption: Signaling pathway of Phenoxybenzamine's antagonistic action.

G start Start: Obtain Phenoxybenzamine & Phenoxybenzamine-d5 binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (Determine IC50) start->functional_assay metabolic_assay Metabolic Stability Assay (Determine t½, CLint) start->metabolic_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis metabolic_assay->data_analysis conclusion Conclusion on In-Vitro Differences data_analysis->conclusion

Caption: Experimental workflow for in-vitro comparison.

Conclusion

The strategic deuteration of Phenoxybenzamine to Phenoxybenzamine-d5 presents a compelling case for potentially improved metabolic stability while likely retaining the parent drug's pharmacodynamic profile. The experimental framework detailed in this guide provides a clear path for researchers to empirically validate these expected differences. A thorough in-vitro comparison is a critical step in evaluating the therapeutic potential of Phenoxybenzamine-d5 as a next-generation α-adrenergic antagonist.

References

Comparative Cross-Reactivity Assessment: Phenoxybenzamine Hydrochloride vs. Phenoxybenzamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity profiles of Phenoxybenzamine Hydrochloride and its deuterated analog, Phenoxybenzamine-d5 Hydrochloride. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] Deuteration, the substitution of hydrogen with deuterium, can alter the pharmacokinetic and metabolic properties of a drug, which may, in turn, influence its cross-reactivity profile.[3][4]

Disclaimer: Direct experimental data comparing the cross-reactivity of Phenoxybenzamine-d5 Hydrochloride with its non-deuterated counterpart is not currently available in the public domain. The information presented for Phenoxybenzamine-d5 Hydrochloride is therefore predictive, based on the known pharmacology of Phenoxybenzamine and the established principles of how deuteration affects drug metabolism.

Comparative Cross-Reactivity Profiles

The following table summarizes the known and predicted cross-reactivity profiles of Phenoxybenzamine Hydrochloride and Phenoxybenzamine-d5 Hydrochloride.

Target ClassSpecific TargetPhenoxybenzamine Hydrochloride ActivityPhenoxybenzamine-d5 Hydrochloride (Predicted Profile)Rationale for Prediction
Primary Targets Alpha-1 Adrenergic ReceptorsIrreversible Antagonist[1][2]Irreversible AntagonistThe core pharmacophore responsible for binding is unlikely to be altered by deuteration.
Alpha-2 Adrenergic ReceptorsIrreversible Antagonist[1][2]Irreversible AntagonistThe core pharmacophore responsible for binding is unlikely to be altered by deuteration.
Potential Off-Targets Serotonin (5-HT) ReceptorsWeak Antagonist/Partial Agonist at 5-HT2A[2]Potentially Altered Affinity/ActivityDeuteration can affect metabolism, potentially altering the concentration of metabolites that may interact with 5-HT receptors.
Histamine H1 ReceptorsPossible weak antagonist activity (based on side effects like sedation)Potentially Altered Affinity/ActivityChanges in metabolism could influence the formation of metabolites with H1 receptor affinity.
Muscarinic ReceptorsPossible weak antagonist activity (based on side effects like dry mouth)Potentially Altered Affinity/ActivityAltered metabolism may affect the concentration of active metabolites interacting with muscarinic receptors.
Metabolizing Enzymes Cytochrome P450 IsoformsSubstrate[1]Slower Rate of MetabolismThe kinetic isotope effect of the C-D bond can lead to reduced rates of enzymatic metabolism.[3][4]

Experimental Protocols

To definitively assess and compare the cross-reactivity of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride, the following experimental protocols are recommended.

In Vitro Receptor Binding Assays

This protocol is designed to determine the binding affinity of the test compounds to a panel of receptors.

1. Materials:

  • Phenoxybenzamine Hydrochloride

  • Phenoxybenzamine-d5 Hydrochloride

  • Radioligands specific for each receptor target (e.g., [3H]-Prazosin for alpha-1, [3H]-Yohimbine for alpha-2)

  • Cell membranes expressing the target receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of Phenoxybenzamine Hydrochloride and Phenoxybenzamine-d5 Hydrochloride.

  • In a 96-well filter plate, add the cell membranes, the specific radioligand, and either the test compound or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of the wells through the glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Functional Assays (Pressor Response)

This protocol assesses the functional antagonism of alpha-adrenergic receptors in an animal model.

1. Materials:

  • Phenoxybenzamine Hydrochloride

  • Phenoxybenzamine-d5 Hydrochloride

  • Anesthetized rats or other suitable animal models

  • Alpha-adrenergic agonist (e.g., phenylephrine)

  • Saline solution

  • Blood pressure transducer and recording system

  • Intravenous catheters

2. Procedure:

  • Anesthetize the animal and insert intravenous catheters for drug administration and a blood pressure transducer for monitoring.

  • Administer a baseline dose of the alpha-adrenergic agonist and record the pressor (blood pressure increasing) response.

  • Administer a dose of either Phenoxybenzamine Hydrochloride, Phenoxybenzamine-d5 Hydrochloride, or vehicle.

  • After a suitable incubation period, re-administer the same dose of the alpha-adrenergic agonist and record the pressor response.

  • Compare the pressor response before and after administration of the test compounds to determine the degree of antagonism.

  • Repeat with a range of doses to construct dose-response curves.

Visualizations

Signaling Pathway of Phenoxybenzamine

cluster_0 Phenoxybenzamine Action Phenoxybenzamine Phenoxybenzamine Alpha-1 Receptor Alpha-1 Receptor Phenoxybenzamine->Alpha-1 Receptor Irreversible Antagonism Alpha-2 Receptor Alpha-2 Receptor Phenoxybenzamine->Alpha-2 Receptor Irreversible Antagonism Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Gi Protein Gi Protein Alpha-2 Receptor->Gi Protein PLC Phospholipase C Gq Protein->PLC AC Adenylyl Cyclase Gi Protein->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release ↑ Ca2+ Release IP3_DAG->Ca_Release NE_Release ↓ Norepinephrine Release (Blocked) cAMP->NE_Release Smooth_Muscle_Contraction Smooth Muscle Contraction (Blocked) Ca_Release->Smooth_Muscle_Contraction

Caption: Phenoxybenzamine's signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

cluster_1 Cross-Reactivity Assessment Workflow Start Start: Phenoxybenzamine-d5 HCl In_Vitro In Vitro Screening (Receptor Binding Assays) Start->In_Vitro Metabolite_ID Metabolite Identification and Profiling Start->Metabolite_ID In_Vivo In Vivo Functional Assays (e.g., Pressor Response) In_Vitro->In_Vivo Hits from in vitro screening Data_Analysis Data Analysis and Comparison to Parent Compound In_Vivo->Data_Analysis Metabolite_ID->Data_Analysis Report Cross-Reactivity Profile Report Data_Analysis->Report

Caption: Workflow for assessing cross-reactivity.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Phenoxybenzamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Phenoxybenzamine, featuring a hypothetical inter-laboratory study to highlight key performance metrics and methodological considerations.

This guide provides an objective comparison of analytical methodologies for the quantification of Phenoxybenzamine, a crucial non-selective, irreversible alpha-adrenergic antagonist used in the management of pheochromocytoma.[1][2] Due to the absence of publicly available inter-laboratory comparison studies for Phenoxybenzamine, this document presents a simulated inter-laboratory study to provide a framework for assessing analytical performance and to guide laboratories in establishing robust and reliable analytical methods.

Introduction to Phenoxybenzamine and its Clinical Significance

Phenoxybenzamine hydrochloride is a haloalkylamine that acts as a long-acting adrenergic alpha-receptor blocking agent.[3][4] It is primarily indicated for the control of hypertensive episodes and sweating associated with pheochromocytoma.[2] Its mechanism of action involves the formation of a permanent covalent bond with alpha-adrenoceptors, leading to irreversible blockade.[4] This non-competitive antagonism results in vasodilation and a subsequent lowering of blood pressure.[3][5] Given its potent and long-lasting effects, accurate and precise quantification of Phenoxybenzamine in pharmaceutical formulations and biological matrices is paramount for ensuring patient safety and therapeutic efficacy.

Analytical Methodologies for Phenoxybenzamine Quantification

The analysis of Phenoxybenzamine typically relies on chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent methods.

High-Performance Liquid Chromatography (HPLC): HPLC methods offer a robust and cost-effective approach for the routine analysis of Phenoxybenzamine in pharmaceutical dosage forms. A common approach involves reversed-phase chromatography with UV detection.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying Phenoxybenzamine in plasma or other biological fluids, LC-MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection of very low concentrations of the analyte and its metabolites.[7]

Hypothetical Inter-Laboratory Comparison Study

To illustrate the importance of inter-laboratory comparisons in ensuring analytical consistency, a hypothetical study was designed involving five independent laboratories. Each laboratory was tasked with analyzing three unique batches of a Phenoxybenzamine hydrochloride capsule formulation with a target concentration of 10 mg per capsule.

Data Presentation

The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below.

Table 1: Reported Phenoxybenzamine Concentration (mg/capsule) by Laboratory

Batch IDLaboratory 1 (HPLC)Laboratory 2 (HPLC)Laboratory 3 (LC-MS)Laboratory 4 (HPLC)Laboratory 5 (LC-MS)
PBZ-2025-019.9510.129.9810.2510.05
PBZ-2025-029.889.959.9210.159.99
PBZ-2025-0310.0210.2010.0510.3010.10

Table 2: Statistical Analysis of Inter-Laboratory Results

Batch IDMean (mg/capsule)Standard DeviationRelative Standard Deviation (%)
PBZ-2025-0110.070.121.19
PBZ-2025-029.980.111.10
PBZ-2025-0310.130.111.09

Table 3: Comparison of Analytical Methods

ParameterHPLCLC-MS
Principle Chromatographic separation with UV detectionChromatographic separation with mass detection
Selectivity GoodExcellent
Sensitivity ModerateHigh
Cost LowerHigher
Application Routine QC of pharmaceutical productsBioanalysis, impurity profiling

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

HPLC Method for Phenoxybenzamine Capsules
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm).[6]

  • Mobile Phase: Methanol:Water (80:20, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 272 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Sample Preparation:

    • Accurately weigh the contents of 20 capsules and calculate the average weight.

    • Grind the contents to a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Phenoxybenzamine hydrochloride and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • Quantification: External standard method.

LC-MS Method for Phenoxybenzamine Analysis
  • Instrumentation: An LC-MS system, for example, an ESI-TOF LC-MS.

  • Column: Phenomenex Gemini-NX 5µm C18 110A (250 x 4.6 mm).[7]

  • Mobile Phase: A gradient elution using a volatile buffer such as ammonium formate is recommended to ensure compatibility with the mass spectrometer.[7]

  • Flow Rate: 0.8 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Triple Quadrupole (QqQ).

  • Sample Preparation: Similar to the HPLC method for pharmaceutical formulations. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.

  • Quantification: Internal standard method is preferred for higher accuracy and precision.

Mandatory Visualizations

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine_Signaling_Pathway Phenoxybenzamine Phenoxybenzamine Alpha1_Receptor Alpha-1 Adrenergic Receptor Phenoxybenzamine->Alpha1_Receptor Irreversible Blockade Alpha2_Receptor Alpha-2 Adrenergic Receptor Phenoxybenzamine->Alpha2_Receptor Irreversible Blockade Vasodilation Vasodilation Phenoxybenzamine->Vasodilation Results in Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC_Activation->Smooth_Muscle_Contraction Contributes to

Caption: Signaling pathway of Phenoxybenzamine's antagonistic action.

Experimental Workflow for Inter-Laboratory Comparison

Interlaboratory_Comparison_Workflow Coordinator Study Coordinator Sample_Prep Sample Preparation (Homogenized Batches) Coordinator->Sample_Prep Report Final Report & Comparison Guide Coordinator->Report Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Lab1 Laboratory 1 (HPLC) Sample_Dist->Lab1 Lab2 Laboratory 2 (HPLC) Sample_Dist->Lab2 Lab3 Laboratory 3 (LC-MS) Sample_Dist->Lab3 Lab4 Laboratory 4 (HPLC) Sample_Dist->Lab4 Lab5 Laboratory 5 (LC-MS) Sample_Dist->Lab5 Data_Submission Data Submission Lab1->Data_Submission Lab2->Data_Submission Lab3->Data_Submission Lab4->Data_Submission Lab5->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Statistical_Analysis->Report

Caption: Workflow of a typical inter-laboratory comparison study.

Conclusion and Recommendations

This guide underscores the importance of inter-laboratory comparisons for ensuring the reliability and comparability of analytical data for Phenoxybenzamine. While the presented data is hypothetical, it highlights the potential for variability between laboratories and methodologies. Key takeaways include:

  • Method Selection: The choice between HPLC and LC-MS should be guided by the specific application, with HPLC being suitable for routine quality control and LC-MS for more demanding bioanalytical studies.

  • Harmonization of Protocols: To minimize inter-laboratory variability, it is crucial to have well-defined and harmonized analytical protocols.

  • Continuous Monitoring: Regular participation in proficiency testing or inter-laboratory comparison programs is essential for laboratories to monitor their performance and identify areas for improvement.[8][9]

By adhering to best practices in analytical methodology and actively participating in comparative studies, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for Phenoxybenzamine, ultimately contributing to improved patient outcomes.

References

A Comparative Guide to the Quantification of Phenoxybenzamine Using Phenoxybenzamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an objective comparison of the analytical performance of phenoxybenzamine quantification utilizing its deuterated internal standard, Phenoxybenzamine-d5, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method will be contextualized by comparing it with an alternative analytical approach, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects, extraction inconsistencies, and instrument variability, which ultimately leads to higher accuracy and precision.

Performance Comparison: LC-MS/MS with Phenoxybenzamine-d5 vs. HPLC-UV

Table 1: Linearity of Phenoxybenzamine Quantification

ParameterLC-MS/MS with Phenoxybenzamine-d5HPLC-UV
Linearity Range 0.1 - 100 ng/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Weighting 1/x²1/x or none

Table 2: Accuracy and Precision of Phenoxybenzamine Quantification

ParameterLC-MS/MS with Phenoxybenzamine-d5HPLC-UV
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%
Precision (% CV) < 15% (< 20% at LLOQ)< 15%
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~1 µg/mL

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of phenoxybenzamine in human plasma is provided below. This is followed by a general protocol for an HPLC-UV method for comparison.

LC-MS/MS Method with Phenoxybenzamine-d5

This method is highly sensitive and specific, making it ideal for the analysis of phenoxybenzamine in complex biological matrices like plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Phenoxybenzamine-d5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenoxybenzamine: Precursor ion > Product ion (specific m/z to be optimized).

    • Phenoxybenzamine-d5: Precursor ion > Product ion (specific m/z to be optimized).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

HPLC-UV Method

This method is suitable for the quantification of phenoxybenzamine in pharmaceutical formulations where concentrations are significantly higher than in biological samples.

1. Sample Preparation (for Capsules)

  • Empty and weigh the contents of 20 capsules to determine the average weight.

  • Weigh a portion of the powder equivalent to 10 mg of phenoxybenzamine hydrochloride into a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm filter.

  • Dilute the filtered solution with the mobile phase to a final concentration of approximately 20 µg/mL.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40, v/v), pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the quantification of phenoxybenzamine using LC-MS/MS with an internal standard and the logical relationship of key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Phenoxybenzamine-d5 plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Phenoxybenzamine quantification.

validation_parameters linearity Linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability Stability accuracy->stability precision->linearity robustness Robustness precision->robustness selectivity Selectivity selectivity->accuracy lloq LLOQ selectivity->lloq lloq->linearity

Caption: Interrelation of key bioanalytical method validation parameters.

Conclusion

The quantification of phenoxybenzamine using a deuterated internal standard (Phenoxybenzamine-d5) with LC-MS/MS offers superior sensitivity and selectivity compared to traditional HPLC-UV methods. The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability, which is particularly important when analyzing low-concentration samples in complex biological matrices. This leads to higher accuracy and precision, providing more reliable data for critical decision-making in research and drug development. While HPLC-UV methods are suitable for quality control of pharmaceutical formulations, LC-MS/MS remains the preferred choice for bioanalytical applications demanding the highest level of performance.

A Comparative Guide to Phenoxybenzamine and Doxazosin in Perioperative Management of Pheochromocytoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The surgical resection of pheochromocytoma and paraganglioma (PPGL), catecholamine-secreting neuroendocrine tumors, presents a significant anesthetic challenge due to the risk of extreme hemodynamic instability.[1][2] Preoperative medical management is essential to block the effects of excess catecholamines, thereby preventing intraoperative hypertensive crises and ensuring cardiovascular stability. The cornerstone of this preparation is the use of alpha-adrenergic receptor blockers.[3][4] For decades, phenoxybenzamine, a non-selective, irreversible alpha-blocker, has been the standard of care. However, selective alpha-1 blockers, such as doxazosin, have emerged as a common alternative, prompting a need for direct comparison.

This guide provides an objective, data-driven comparison of phenoxybenzamine and doxazosin for perioperative management in patients undergoing PPGL resection, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Blockades

The fundamental difference between phenoxybenzamine and doxazosin lies in their receptor selectivity and the nature of their blockade, which dictates their clinical and side-effect profiles.

Phenoxybenzamine: This agent acts as a non-selective, irreversible antagonist at both alpha-1 and alpha-2 adrenergic receptors.[5][6][7]

  • Alpha-1 Receptor Blockade: By binding covalently to post-synaptic alpha-1 receptors on vascular smooth muscle, it prevents vasoconstriction, leading to a reduction in blood pressure.[8][9]

  • Alpha-2 Receptor Blockade: Its blockade of pre-synaptic alpha-2 receptors inhibits the natural negative feedback mechanism for norepinephrine release.[10][11] This can result in an uninhibited release of norepinephrine, leading to a common side effect: reflex tachycardia.[10][11]

  • Irreversible Binding: The formation of a permanent covalent bond means that the blockade lasts for the life of the receptor.[7][8] Restoration of adrenergic function requires the synthesis of new receptors, resulting in a long duration of action (3-4 days).[8]

Doxazosin: This is a selective, competitive antagonist of the alpha-1 adrenergic receptor.[10][12][13]

  • Selective Alpha-1 Receptor Blockade: Doxazosin specifically targets post-synaptic alpha-1 receptors, causing vasodilation and lowering blood pressure without affecting the alpha-2 receptors.[12][14][15]

  • Preservation of Negative Feedback: By sparing the alpha-2 receptors, the norepinephrine feedback loop remains intact, which is why doxazosin does not typically cause significant reflex tachycardia.[10][16]

  • Competitive & Reversible Binding: The blockade is reversible and surmountable by high concentrations of an agonist.[10] Doxazosin has a shorter plasma half-life of approximately 22 hours, potentially reducing the risk of prolonged postoperative hypotension.[10][14]

G cluster_0 Phenoxybenzamine Signaling cluster_1 Doxazosin Signaling NE_P Norepinephrine P_A1 α1 Receptor (Vascular Smooth Muscle) NE_P->P_A1 P_A2 α2 Receptor (Presynaptic Neuron) NE_P->P_A2 P_PLC Vasoconstriction P_A1->P_PLC P_NE_Release Inhibits NE Release P_A2->P_NE_Release Phenoxy Phenoxybenzamine Phenoxy->P_A1 Irreversible Blockade Phenoxy->P_A2 Irreversible Blockade NE_D Norepinephrine D_A1 α1 Receptor (Vascular Smooth Muscle) NE_D->D_A1 D_A2 α2 Receptor (Presynaptic Neuron) NE_D->D_A2 D_PLC Vasoconstriction D_A1->D_PLC D_NE_Release Inhibits NE Release D_A2->D_NE_Release Doxa Doxazosin Doxa->D_A1 Competitive Blockade

Figure 1: Comparative Signaling Pathways

Comparative Efficacy: Intraoperative Hemodynamic Control

Multiple studies have compared the two agents, revealing nuanced differences in their ability to control intraoperative hemodynamics. While many studies conclude there are no clinically relevant differences, some trends have been observed.[3][16] Phenoxybenzamine appears to provide more potent protection against hypertensive episodes, though this can come at the cost of more significant hypotension.[2][10][17]

A randomized controlled trial (PRESCRIPT) found no significant difference in the primary endpoint—the percentage of intraoperative time spent outside the blood pressure target range.[1][18] However, the hemodynamic instability score was significantly lower in the phenoxybenzamine group, suggesting better prevention of unstable fluctuations.[1][18] Similarly, a meta-analysis found that patients receiving selective alpha-blockers had a higher maximum intraoperative systolic blood pressure.[19]

Table 1: Comparison of Intraoperative Hemodynamic Data

Parameter Phenoxybenzamine Group Doxazosin Group P-Value Citation(s)
Greatest Intraoperative SBP (mmHg, mean ± SD) 166.1 ± 41.7 195.3 ± 52.7 0.21 [16]
Lowest Intraoperative SBP (mmHg, mean ± SD) 78.9 ± 17.5 86.9 ± 13.5 0.25 [16]
Time Outside BP Target (%, median) 11.1% 12.2% 0.75 [1][18]
Hemodynamic Instability Score (median) 38.0 50.0 0.02 [1][18]

| Use of Sodium Nitroprusside (%) | 11.1% | 30.0% | 0.25 |[3][16] |

Safety and Tolerability: Side Effects and Postoperative Outcomes

The differing pharmacological profiles of the drugs lead to distinct side-effect profiles and postoperative considerations. Doxazosin is generally associated with fewer adverse effects.[5][10][11]

Phenoxybenzamine's non-selective nature frequently leads to reflex tachycardia, often requiring the co-administration of beta-blockers.[10][11][20] Its long, irreversible action is also associated with more pronounced and prolonged postoperative hypotension.[2][5][10] In contrast, the shorter, competitive action of doxazosin may shorten the postoperative hypotensive period.[10]

Table 2: Comparison of Safety, Tolerability, and Postoperative Outcomes

Parameter Phenoxybenzamine Group Doxazosin Group P-Value / Description Citation(s)
Postoperative BP Drop < 90/60 mmHg (%) 43% 48% 0.56 [3][16]
30-Day Cardiovascular Complications (%) 8.8% 6.9% 0.68 [1][18]
Need for Preoperative Beta-Blockers (%) 89% 66% Significant [20]
Length of Hospital Stay (days) Longer Shorter (WMD -0.58 days) 0.04 [19]

| Common Adverse Effects | Orthostatic hypotension, fatigue, nasal stuffiness, reflex tachycardia.[10][16] | Fewer side effects reported overall.[5][10] | - |[5][10][16] |

Experimental Protocols

The data presented are derived from studies employing rigorous, though varied, methodologies. A typical experimental design involves the following steps.

1. Study Design: Most comparisons are from retrospective cohort studies or prospective randomized controlled open-label trials (e.g., the PRESCRIPT trial).[1][3][16][18]

2. Patient Population: Studies typically include adult patients with diagnosed, non-metastatic pheochromocytoma or sympathetic paraganglioma scheduled for surgical resection.[1][4][18]

3. Intervention and Titration:

  • Phenoxybenzamine: Preoperative treatment is often initiated 2-3 weeks before surgery.[18] A common starting dose is 10 mg twice daily.[4][10] The dose is then titrated upwards to achieve target blood pressure (e.g., <130/80 mmHg sitting) and mild orthostatic hypotension.[4]

  • Doxazosin: Treatment also begins 2-3 weeks preoperatively.[4][18] The typical starting dose is 1 mg daily, which is gradually increased until blood pressure targets are met.[4][10]

  • Adjunctive Therapy: Beta-blockers are frequently added in both groups (though more often with phenoxybenzamine) to control tachycardia after adequate alpha-blockade is established.[10][20]

4. Primary and Secondary Endpoints:

  • Primary Outcome: A key endpoint is often a measure of intraoperative hemodynamic stability, such as the cumulative time blood pressure is outside a predefined target range (e.g., Systolic BP >160 mmHg or Mean Arterial Pressure <60 mmHg).[1][18]

  • Secondary Outcomes: These include hemodynamic instability scores, use of intraoperative vasoactive medications, estimated blood loss, duration of surgery, length of hospital stay, and the incidence of postoperative cardiovascular complications.[1][17][18]

G cluster_workflow Typical Experimental Workflow cluster_P Phenoxybenzamine Arm cluster_D Doxazosin Arm start Patient with PPGL Scheduled for Resection rand Randomization start->rand p_treat Initiate & Titrate Phenoxybenzamine (2-3 weeks) rand->p_treat Group A d_treat Initiate & Titrate Doxazosin (2-3 weeks) rand->d_treat Group B p_beta Add Beta-Blocker (if needed) p_treat->p_beta surg Adrenalectomy/ Tumor Resection p_beta->surg d_beta Add Beta-Blocker (if needed) d_treat->d_beta d_beta->surg collect Intraoperative Data Collection (Hemodynamics, Vasoactive Drugs) surg->collect postop Postoperative Monitoring (Complications, LOS) collect->postop analysis Statistical Analysis (Comparison of Endpoints) postop->analysis

Figure 2: Generalized Comparative Study Workflow

Conclusion

The choice between phenoxybenzamine and doxazosin for preoperative management of PPGL is not definitive, with valid arguments for each.[2][10]

  • Phenoxybenzamine offers robust, and potentially superior, control of intraoperative hypertensive surges, which may be attributed to its irreversible, non-selective blockade.[1][17][19] However, this efficacy comes at the cost of more frequent side effects, particularly reflex tachycardia, and a higher risk of prolonged postoperative hypotension.[2][10][11]

  • Doxazosin provides adequate alpha-blockade with a more favorable side-effect profile, causing less reflex tachycardia and potentially less severe postoperative hypotension due to its selective, competitive mechanism.[5][10][11] This may translate to a shorter hospital stay.[19]

Ultimately, neither agent has been shown to be definitively superior in preventing major cardiovascular complications or mortality.[1][10] The decision may therefore be guided by institutional preference, clinician experience, and patient-specific factors, balancing the need for potent intraoperative blood pressure control against the risk of side effects and postoperative hypotension.

References

Evaluating Internal Standards for Phenoxybenzamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Phenoxybenzamine, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability. This guide provides a comprehensive comparison of the two primary types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays: stable isotope-labeled (SIL) internal standards, specifically deuterated standards, and structural analog internal standards.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are widely considered the "gold standard" in bioanalysis.[1] For Phenoxybenzamine, a deuterated version (e.g., Phenoxybenzamine-d5) would be the preferred choice. The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar extraction recovery and matrix effects.[1] This leads to more accurate and precise quantification.

A Viable Alternative: Structural Analog Internal Standards

When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte. For Phenoxybenzamine, a compound like Clomipramine has been used as an internal standard in some analytical methods. While structural analogs can compensate for some variability, their different physicochemical properties can lead to differences in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially impacting data accuracy.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

Due to the limited availability of direct comparative studies for Phenoxybenzamine with different internal standards in publicly accessible literature, this guide presents a representative comparison based on data from the analysis of Clomipramine, a structurally related tertiary amine. This data effectively illustrates the performance differences between a deuterated internal standard (Clomipramine-d3) and a structural analog internal standard (Cisapride).

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterLC-MS/MS with Deuterated IS (Clomipramine-d3)HPLC-UV with Structural Analog IS (Cisapride)
Linearity Range 1 - 100 ng/mL10 - 500 ng/mL
Accuracy (%) 95.8 - 104.5%92.5 - 107.3%
Precision (%RSD)
- Intra-day≤ 8.7%≤ 5.9%
- Inter-day≤ 11.2%≤ 9.8%
Matrix Effect Not significantPotential for variability not fully compensated
Recovery (%) ~ 85%~ 78%

This data is adapted from validated methods for Clomipramine and serves as an illustrative comparison.[2]

Experimental Protocols

A well-defined experimental protocol is crucial for the successful validation and application of a bioanalytical method. Below is a representative protocol for the quantification of Phenoxybenzamine in human plasma using LC-MS/MS.

Sample Preparation (Solid-Phase Extraction)
  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (either Phenoxybenzamine-d5 or a structural analog like Clomipramine at an appropriate concentration).

  • Vortex mix for 30 seconds.

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 30% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Phenoxybenzamine: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Phenoxybenzamine-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion + 5 Da)

    • Structural Analog IS: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte and internal standard.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Phenoxybenzamine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Experimental workflow for Phenoxybenzamine analysis.

Phenoxybenzamine is a non-selective, irreversible antagonist of α1 and α2-adrenergic receptors.[3] The α1-adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to Gq proteins.[4][5] This initiates a signaling cascade leading to various physiological responses. Phenoxybenzamine's irreversible binding blocks this pathway.

signaling_pathway cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves norepi Norepinephrine norepi->receptor Activates phenoxy Phenoxybenzamine phenoxy->receptor Irreversibly Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Physiological Response (e.g., Vasoconstriction) ca_release->response pkc->response

Phenoxybenzamine's antagonism of the α1-adrenergic signaling pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Phenoxybenzamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Phenoxybenzamine-d5 Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent chemical compound.

Hazard Identification and Safety Precautions

Phenoxybenzamine Hydrochloride is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[1][2][3][4][5] It may also cause an allergic skin reaction.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Emergency Contact Information: In case of an emergency, refer to the following contact numbers:

  • US/CANADA: 800-424-9300[1]

  • Outside US/CANADA: 703-741-5970[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure. The following table summarizes the recommended PPE for handling Phenoxybenzamine-d5 Hydrochloride.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation to ensure a high assigned protection factor.[6][7]
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required before use.[6]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[6] Anyone unpacking hazardous drugs should wear a respirator.[8]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[6]
Body Protection Disposable Coveralls or GownUse coveralls made of materials like Tyvek or a long-sleeved, seamless, disposable gown that closes in the back.[6][8] Gowns should be changed every two to three hours or if a spill occurs.[8]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[6]
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling Phenoxybenzamine-d5 Hydrochloride.

1. Preparation and Area Setup:

  • Designated Area: All handling of Phenoxybenzamine-d5 Hydrochloride should occur in a designated area with controlled access, such as a chemical fume hood, a glove box, or an isolator.[9]

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area.[6]

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.[6]

2. Donning PPE:

  • Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[6]

3. Handling the Compound:

  • Weighing and Transferring: Whenever possible, use containment solutions like glove bags or isolators for weighing and transferring the powder to minimize exposure.[7][9] Keep containers covered as much as possible.[6]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemical spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[6]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]

Disposal Plan

All waste materials, including contaminated PPE, cleaning materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][11]

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[10] They may be returned to the supplier for reuse or recycling if possible; otherwise, they should be punctured to prevent reuse and disposed of at an authorized landfill.[11]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling Phenoxybenzamine-d5 Hydrochloride, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area prep_waste Prepare Labeled Waste Containers prep_area->prep_waste prep_ppe Don PPE in Clean Area prep_waste->prep_ppe weigh Weigh & Transfer in Containment prep_ppe->weigh spill Spill Management Protocol weigh->spill If Spill Occurs decon Decontaminate Surfaces & Equipment weigh->decon dispose Dispose of Hazardous Waste spill->dispose doff_ppe Doff PPE in Designated Area decon->doff_ppe doff_ppe->dispose

Caption: Workflow for Safe Handling of Phenoxybenzamine-d5 Hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxybenzamine-d5hydrochloride
Reactant of Route 2
Phenoxybenzamine-d5hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。